Product packaging for 5-Fluoro-2-methylbenzonitrile(Cat. No.:CAS No. 77532-79-7)

5-Fluoro-2-methylbenzonitrile

Cat. No.: B1332097
CAS No.: 77532-79-7
M. Wt: 135.14 g/mol
InChI Key: IBRODYNXELBTJC-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzonitrile is an aryl fluorinated building block.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FN B1332097 5-Fluoro-2-methylbenzonitrile CAS No. 77532-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRODYNXELBTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335034
Record name 5-Fluoro-2-methylbenzonitrile
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Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77532-79-7
Record name 5-Fluoro-2-methylbenzonitrile
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Record name 5-Fluoro-2-methylbenzonitrile
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Foundational & Exploratory

5-Fluoro-2-methylbenzonitrile CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77532-79-7

This technical guide provides an in-depth overview of 5-Fluoro-2-methylbenzonitrile, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an aryl fluorinated building block that is crucial in the synthesis of various pharmaceutical compounds, including central nervous system (CNS) drugs and potent kinase inhibitors.[1] Its chemical structure, featuring a fluorine atom and a methyl group on the benzonitrile core, imparts desirable properties for drug design, such as enhanced metabolic stability and binding affinity.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 77532-79-7[2][3]
Molecular Formula C₈H₆FN[2][3]
Molecular Weight 135.14 g/mol [2][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 43-45 °C-
Boiling Point ~230 °C (estimated)-
Purity >98%[1]
Solubility Soluble in methanol-
Flash Point 175 °F-
Density 1.12 g/cm³ (estimated)-

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Sandmeyer reaction, starting from 4-Fluoro-2-methylaniline. This multi-step process involves the diazotization of the aniline derivative followed by cyanation.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of an aryl nitrile from the corresponding aniline. This can be adapted for the synthesis of this compound from 4-Fluoro-2-methylaniline.

Step 1: Diazotization of 4-Fluoro-2-methylaniline

  • Prepare a solution of 4-Fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., a mixture of sodium cyanide and water).

  • Slowly add the freshly prepared diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to approximately 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

The following diagram illustrates the workflow for the synthesis of this compound via the Sandmeyer reaction.

G cluster_synthesis Synthesis Workflow Start Start Diazotization Diazotization Start->Diazotization 4-Fluoro-2-methylaniline, NaNO2, HCl Cyanation Cyanation Diazotization->Cyanation Diazonium Salt Workup Workup Cyanation->Workup Crude Product Purification Purification Workup->Purification End End Purification->End Pure this compound

Synthesis Workflow Diagram

Application in Drug Development: Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a valuable building block in the synthesis of targeted therapies, particularly kinase inhibitors.[4] One notable application is in the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[5]

BMS-986142: A Reversible BTK Inhibitor

While the direct use of this compound in the synthesis of the specific drug BMS-986142 is not explicitly detailed in the available literature, the structural motifs present in BMS-986142 are consistent with intermediates that could be derived from this starting material. BMS-986142 is a potent and reversible inhibitor of BTK that has been investigated for the treatment of rheumatoid arthritis.[6]

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The BTK signaling pathway is initiated by the activation of the B-cell receptor (BCR) upon antigen binding. This triggers a cascade of phosphorylation events, leading to the activation of downstream signaling molecules and ultimately influencing gene expression related to B-cell proliferation, differentiation, and survival.[7] BTK inhibitors, such as BMS-986142, block the activity of BTK, thereby interrupting this signaling cascade.

The following diagram provides a simplified representation of the BTK signaling pathway and the point of inhibition by BTK inhibitors.

G cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK Activation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression BTKi BTK Inhibitor (e.g., BMS-986142) BTKi->BTK Inhibition

BTK Signaling Pathway and Inhibition

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Overview of 5-Fluoro-2-methylbenzonitrile: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-methylbenzonitrile is an aryl-fluorinated building block used in chemical synthesis. This document provides a concise technical summary of its fundamental chemical properties, specifically its molecular formula and weight, presented for researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential identifiers and quantitative molecular data for this compound are summarized below. These values are derived from standard chemical databases and IUPAC atomic weights.

ParameterValueReference
Chemical Formula C₈H₆FN[1][2][3]
Molecular Weight 135.14 g/mol [3][4][5]
135.1383 g/mol [2]
CAS Number 77532-79-7[1][2]
IUPAC Name This compound[1][2]

Elemental Composition

The molecular formula C₈H₆FN indicates the precise number of atoms of each element constituting a single molecule of the compound. The relationship between the constituent elements is visualized in the diagram below.

G cluster_0 This compound cluster_1 Constituent Elements C8H6FN C₈H₆FN (Molecular Formula) C Carbon (C) Atom Count: 8 C8H6FN->C H Hydrogen (H) Atom Count: 6 C8H6FN->H F Fluorine (F) Atom Count: 1 C8H6FN->F N Nitrogen (N) Atom Count: 1 C8H6FN->N

Caption: Elemental composition of this compound.

This document provides foundational data and does not include experimental protocols for the determination of these properties.

References

Technical Guide: Physical Properties of 2-Cyano-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-fluorotoluene, also known as 5-fluoro-2-methylbenzonitrile, is a substituted aromatic nitrile. Its chemical structure, featuring a cyano (-C≡N) group and a fluorine atom on the toluene backbone, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, reaction optimization, and formulation. This technical guide provides a summary of the known physical properties of 2-cyano-4-fluorotoluene, outlines experimental protocols for their determination, and presents a typical synthesis pathway.

Core Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₆FN[1]
Molecular Weight 135.14 g/mol [1]
Appearance Off-white to light yellow crystals[1]
Melting Point 41-47 °C[1]
Boiling Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols

For properties where specific data is unavailable, the following established experimental protocols for organic compounds can be utilized.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a crystalline solid like 2-cyano-4-fluorotoluene, this would be determined after melting. A common method for determining the boiling point of a small sample of an organic compound is the capillary method.

Methodology:

  • A small amount of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a heating block.

  • As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • The temperature is carefully monitored until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a substance is its mass per unit volume. For a solid, the density can be determined by measuring the volume it displaces.

Methodology:

  • A known mass of 2-cyano-4-fluorotoluene crystals is accurately weighed using an analytical balance.

  • A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if the compound is confirmed to be insoluble). The initial volume of the liquid is recorded.

  • The weighed solid is carefully added to the graduated cylinder, ensuring no liquid splashes out.

  • The final volume of the liquid in the graduated cylinder is recorded.

  • The volume of the solid is the difference between the final and initial volumes.

  • The density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Qualitative Determination:

  • In a series of small test tubes, a small, measured amount of 2-cyano-4-fluorotoluene (e.g., 10 mg) is placed.

  • To each test tube, a small, measured volume of a different solvent (e.g., 1 mL of water, ethanol, acetone, toluene, etc.) is added.

  • The tubes are agitated (e.g., by vortexing) for a set period.

  • The mixture is visually inspected to determine if the solid has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble in each solvent.

Based on its structure (an aromatic ring with a polar cyano group and a nonpolar methyl group), 2-cyano-4-fluorotoluene is expected to have low solubility in water and higher solubility in common organic solvents like acetone, ethanol, and toluene.

Synthesis Pathway

2-Cyano-4-fluorotoluene can be synthesized from 4-fluorotoluene. The following diagram illustrates a typical reaction sequence.

Synthesis_Pathway 4-Fluorotoluene 4-Fluorotoluene Intermediate 2-Bromo-4-fluorotoluene 4-Fluorotoluene->Intermediate Br2, FeBr3 Product 2-Cyano-4-fluorotoluene Intermediate->Product CuCN, DMF

Caption: Synthesis of 2-cyano-4-fluorotoluene from 4-fluorotoluene.

This pathway involves the bromination of 4-fluorotoluene to form 2-bromo-4-fluorotoluene, followed by a cyanation reaction using copper(I) cyanide in a solvent such as dimethylformamide (DMF).

Conclusion

This technical guide provides a concise overview of the known physical properties of 2-cyano-4-fluorotoluene. While key data points such as molecular weight and melting point are established, further experimental determination of its boiling point, density, and specific solubility in various solvents is necessary for a complete physical profile. The provided experimental protocols offer standardized methods for obtaining this critical data, which is indispensable for the safe and effective application of this compound in research and drug development.

References

An In-depth Technical Guide to 5-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of 5-Fluoro-2-methylbenzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound, with the CAS number 77532-79-7, is an aromatic nitrile.[1] Its structure consists of a benzene ring substituted with a fluorine atom at position 5, a methyl group at position 2, and a nitrile group at position 1. This substitution pattern imparts specific chemical reactivity and physical properties that are valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆FN[1]
Molecular Weight 135.14 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 43-45 °C
CAS Number 77532-79-7[1]
Synonyms 2-Cyano-4-fluorotoluene

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 5-fluoro-2-methylaniline. This multi-step synthesis involves the diazotization of the primary amine followed by cyanation.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-methylaniline from 4-Fluoro-2-nitrotoluene

A plausible method for the synthesis of the precursor, 5-fluoro-2-methylaniline, involves the reduction of 4-fluoro-2-nitrotoluene.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-nitrotoluene in a suitable solvent such as ethanol.

  • Reduction: Add a reducing agent, for example, iron powder in the presence of a small amount of hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and filter it to remove the iron catalyst. Neutralize the filtrate with a base, such as sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 5-fluoro-2-methylaniline.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: Dissolve the synthesized 5-fluoro-2-methylaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: Add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently to ensure the completion of the reaction, which is often indicated by the cessation of nitrogen gas evolution.

  • Isolation and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude this compound can be purified by recrystallization or column chromatography.

Synthesis_Workflow 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene Reduction (Fe/HCl) Reduction (Fe/HCl) 4-Fluoro-2-nitrotoluene->Reduction (Fe/HCl) 5-Fluoro-2-methylaniline 5-Fluoro-2-methylaniline Reduction (Fe/HCl)->5-Fluoro-2-methylaniline Diazotization (NaNO2/HCl) Diazotization (NaNO2/HCl) 5-Fluoro-2-methylaniline->Diazotization (NaNO2/HCl) 5-Fluoro-2-methylbenzenediazonium chloride 5-Fluoro-2-methylbenzenediazonium chloride Diazotization (NaNO2/HCl)->5-Fluoro-2-methylbenzenediazonium chloride Sandmeyer Reaction (CuCN) Sandmeyer Reaction (CuCN) 5-Fluoro-2-methylbenzenediazonium chloride->Sandmeyer Reaction (CuCN) This compound This compound Sandmeyer Reaction (CuCN)->this compound

Synthesis workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]

Table 2: Key FT-IR Peaks for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
2222C≡N stretchStrong
1614, 1581, 1492C=C aromatic ring stretchMedium-Strong
1247C-F stretchStrong
876, 819C-H out-of-plane bendingStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted NMR data based on typical chemical shifts and coupling constants. Experimental values may vary slightly.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45dd1HAr-H
~7.20m1HAr-H
~7.10dd1HAr-H
~2.50s3H-CH₃

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163 (d)C-F
~135 (d)Ar-C
~133 (d)Ar-C
~120 (d)Ar-C
~118C≡N
~115 (d)Ar-C
~110 (d)Ar-C
~20-CH₃
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the stability of the resulting ions.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
135[M]⁺ (Molecular ion)
134[M-H]⁺
116[M-F]⁺ (unlikely) or [M-H-F]⁺
108[M-HCN]⁺
91[C₇H₇]⁺ (Tropylium ion)

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom into organic molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target proteins.

The presence of the nitrile group provides a versatile handle for further chemical transformations, allowing for the construction of a wide array of heterocyclic compounds and other functionalized molecules.

Drug_Development_Logic cluster_0 Building Block cluster_1 Drug Candidate Synthesis cluster_2 Biological Interaction This compound This compound Chemical_Modification Chemical Modification (e.g., nitrile hydrolysis, ring formation) This compound->Chemical_Modification Lead_Compound Lead Compound Chemical_Modification->Lead_Compound Biological_Target Biological Target (e.g., Enzyme, Receptor) Lead_Compound->Biological_Target Interaction Metabolic_Stability Increased Metabolic Stability Lead_Compound->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity (due to fluorine) Biological_Target->Binding_Affinity

Conceptual role of this compound in drug development.

References

A Technical Guide to 5-Fluoro-2-methylbenzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluoro-2-methylbenzonitrile is an aryl fluorinated building block integral to the synthesis of advanced pharmaceutical agents and functional materials. Its chemical structure, featuring a strategically placed fluorine atom and nitrile group on a toluene framework, imparts desirable properties for drug development. The presence of fluorine is known to enhance metabolic stability, bioavailability, and receptor binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, safety data, a detailed synthetic protocol, and its significant application in the development of targeted therapies.

Physicochemical and Safety Data

The key properties and safety information for this compound (CAS No: 77532-79-7) are summarized below. This data is essential for safe handling, storage, and application in a research and development setting.

Table 1: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Cyano-4-fluorotoluene, 5-Fluoro-o-tolunitrile[3][4]
CAS Number 77532-79-7[2]
Molecular Formula C₈H₆FN[2]
Molecular Weight 135.14 g/mol [5]
Appearance White to light yellow powder/crystal[3][6]
Melting Point 43-45 °C[6]
Boiling Point ~230 °C (estimate)[6]
Density ~1.12 g/cm³ (estimate)[6]
Solubility Soluble in Methanol[3][6]
Flash Point 79 °C (174.2 °F) - closed cup
Table 2: GHS Safety and Hazard Information
CategoryInformationSource(s)
Signal Word Danger[3]
Pictograms GHS06 (Toxic)[3]
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H318: Causes serious eye damage.[3][4]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.[3]

Synthesis Protocol

This compound can be synthesized from its corresponding aldoxime precursor. The following protocol is a representative method for this conversion.

Experimental Protocol: Dehydration of 5-Fluoro-2-methylbenzaldehyde Oxime

Objective: To synthesize this compound via the dehydration of 5-Fluoro-2-methylbenzaldehyde oxime.

Reagents and Materials:

  • 5-Fluoro-2-methylbenzaldehyde oxime

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen gas supply

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • Under a nitrogen atmosphere, dissolve 5-Fluoro-2-methylbenzaldehyde oxime (1 mmol) and imidazole (3 mmol) in anhydrous dichloromethane (10-15 mL) within an oven-dried round-bottom flask.[6]

  • Stir the resulting mixture at room temperature for 20 minutes.[6]

  • While maintaining the nitrogen atmosphere and stirring, slowly add trifluoromethanesulfonic anhydride (0.4-1.0 mmol) dropwise to the reaction mixture via syringe.[6]

  • Continue to stir the reaction mixture at room temperature and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction mixture can be worked up using standard aqueous quench and extraction procedures, followed by purification (e.g., column chromatography) to isolate the this compound product.

Below is a diagram illustrating the experimental workflow for the synthesis.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up & Purification A Dissolve 5-Fluoro-2-methylbenzaldehyde oxime and Imidazole in anhydrous DCM under Nitrogen atmosphere B Stir at room temperature for 20 minutes A->B C Slowly add Trifluoromethanesulfonic anhydride dropwise via syringe B->C Reaction mixture ready D Continue stirring at room temperature C->D E Quench reaction and perform aqueous work-up D->E Reaction complete F Extract with organic solvent E->F G Purify by column chromatography F->G H Isolate pure product G->H

Caption: Synthesis Workflow for this compound.

Application in Drug Development: Synthesis of Trelagliptin

A prominent application of this compound is its use as a key intermediate in the synthesis of Trelagliptin.[1] Trelagliptin (trade name Zafatek) is a long-acting, once-weekly oral medication for the management of type 2 diabetes mellitus.[7][8]

Mechanism of Action: DPP-4 Inhibition

Trelagliptin functions as a highly potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor.[7][9][10] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[7][9] These incretins are released by the gut in response to food intake and play a vital role in glucose homeostasis by:

  • Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[9]

  • Suppressing glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[9]

By inhibiting DPP-4, Trelagliptin prevents the breakdown of GLP-1 and GIP, thereby prolonging their activity.[7][9] This leads to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, resulting in improved glycemic control in patients with type 2 diabetes.[7] The kinetic analysis of Trelagliptin reveals a reversible, competitive, and slow-binding inhibition of the DPP-4 enzyme.[11]

The signaling pathway is illustrated in the diagram below.

G DPP-4 Inhibition Pathway by Trelagliptin cluster_0 Normal Physiological Response cluster_1 Pharmacological Intervention Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme degraded by Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas act on Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Insulin Release Insulin Release Pancreas->Insulin Release Glucagon Suppression Glucagon Suppression Pancreas->Glucagon Suppression Glucose Control Glucose Control Insulin Release->Glucose Control promotes Glucagon Suppression->Glucose Control promotes Trelagliptin Trelagliptin DPP-4_Inhibited DPP-4 Enzyme Trelagliptin->DPP-4_Inhibited INHIBITS This compound This compound This compound->Trelagliptin is a key precursor for

Caption: Trelagliptin, synthesized from this compound, inhibits the DPP-4 enzyme.

References

Thermodynamic Properties of 5-Fluoro-2-methylbenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-Fluoro-2-methylbenzonitrile (CAS No. 77532-79-7), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document summarizes available theoretical data, outlines detailed experimental protocols for the determination of thermodynamic properties, and presents a logical workflow for these investigations.

Core Thermodynamic Properties

Precise thermodynamic data for this compound is crucial for process optimization, safety assessments, and understanding its behavior in various chemical systems. Due to a scarcity of direct experimental measurements, this guide presents theoretically calculated thermodynamic parameters obtained through Density Functional Theory (DFT) computations.[1][2] These values provide a strong foundation for understanding the energetic landscape of this molecule.

Table 1: Calculated Thermodynamic Properties of this compound

PropertySymbolValueUnits
EnthalpyH-49.733Hartree/Particle
EntropyS100.957cal/mol·K
Heat CapacityC37.134cal/mol·K
Gibbs Free EnergyG-49.779Hartree/Particle

Note: These values were calculated using the B3LYP functional with the 6-311++G(d,p) basis set.[1]

Experimental Protocols for Thermodynamic Property Determination

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermodynamic property that can be determined with high precision using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet (approximately 1 gram) of this compound is prepared using a pellet press.[3][4]

  • Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.[3] One milliliter of deionized water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.[4]

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via a brief electrical charge through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals (e.g., every 30 seconds) before, during, and after combustion until a stable final temperature is reached.[3]

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the fuse wire ignition and any side reactions (e.g., nitric acid formation).[3]

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring heat capacity and the enthalpy of phase transitions, such as melting (fusion).

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[5][6][7]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a linear heating ramp through the expected melting point, and a final isothermal period. A constant flow of an inert purge gas, such as nitrogen, is maintained throughout the experiment.

  • Data Acquisition: The DSC measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine key thermal events. The heat capacity is calculated from the heat flow in the regions without thermal transitions. The melting point is identified as the onset or peak of the endothermic melting peak, and the enthalpy of fusion (ΔHfus) is determined by integrating the area of the melting peak.[8]

Vapor Pressure Determination

The vapor pressure of a substance is a critical property for understanding its volatility and phase behavior. Two common methods for low-volatility organic solids are the Knudsen effusion method and the static method.

This gravimetric technique is suitable for measuring low vapor pressures.

Methodology:

  • Cell Preparation: A small amount of this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area. The cell is weighed accurately.[9][10][11]

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, known temperature.[9][12]

  • Measurement: The mass loss of the sample over a specific period is measured as the vapor effuses through the orifice into the vacuum. This can be done by weighing the cell before and after the experiment or by using a highly sensitive microbalance in situ.[10][11]

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molar mass of the substance.[12]

This direct method measures the equilibrium vapor pressure at a given temperature.

Methodology:

  • Sample Preparation: A sample of this compound is placed in a temperature-controlled sample chamber connected to a pressure-measuring device (e.g., a capacitance diaphragm manometer). The sample must be thoroughly degassed to remove any volatile impurities.[13][14][15]

  • Equilibration: The sample chamber is heated to a precise and stable temperature, and the system is allowed to reach thermodynamic equilibrium between the condensed and vapor phases.[14]

  • Pressure Measurement: The pressure of the vapor in the chamber is directly measured.

  • Temperature Dependence: The procedure is repeated at various temperatures to obtain the vapor pressure as a function of temperature.

Experimental and Computational Workflow

The determination of a comprehensive set of thermodynamic properties for a compound like this compound involves a combination of computational and experimental techniques. The following diagram illustrates a logical workflow for such a study.

ThermodynamicWorkflow Workflow for Thermodynamic Characterization cluster_comp Computational Analysis cluster_exp Experimental Verification cluster_analysis Data Analysis and Modeling comp_start Quantum Chemical Calculations (DFT) comp_props Prediction of Thermodynamic Properties (Enthalpy, Entropy, Heat Capacity) comp_start->comp_props Thermodynamic Calculations comp_spectra Calculation of Vibrational Spectra (IR, Raman) comp_start->comp_spectra Frequency Analysis data_comparison Comparison of Experimental & Computational Data comp_props->data_comparison exp_start Sample Procurement & Purity Analysis bomb_cal Bomb Calorimetry exp_start->bomb_cal dsc_cal Differential Scanning Calorimetry (DSC) exp_start->dsc_cal vp_measure Vapor Pressure Measurement exp_start->vp_measure enthalpy_comb Enthalpy of Combustion bomb_cal->enthalpy_comb Determine heat_cap Heat Capacity dsc_cal->heat_cap Determine enthalpy_fus Enthalpy of Fusion dsc_cal->enthalpy_fus Determine vp_data Vapor Pressure Data vp_measure->vp_data Determine enthalpy_comb->data_comparison heat_cap->data_comparison enthalpy_fus->data_comparison vp_data->data_comparison thermo_model Development of Thermodynamic Models data_comparison->thermo_model Validate & Refine final_report Comprehensive Thermodynamic Profile thermo_model->final_report Generate

A logical workflow for the comprehensive thermodynamic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of this compound based on available computational data. While experimental validation is essential for establishing definitive thermodynamic values, the detailed protocols and workflow presented herein offer a clear and robust framework for researchers, scientists, and drug development professionals to undertake such investigations. The data and methodologies outlined are critical for the informed application of this compound in various scientific and industrial contexts.

References

A Technical Guide to the Solubility of 5-Fluoro-2-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Fluoro-2-methylbenzonitrile, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a predictive solubility profile based on physicochemical properties and general chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior in various organic solvents.

PropertyValueReference
Molecular Formula C₈H₆FN[1][2]
Molecular Weight 135.14 g/mol [2][3]
Appearance White to light yellow powder/crystal[4]
Melting Point 43-45 °C[3]
CAS Number 77532-79-7[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in a range of common organic solvents has been predicted. The molecule possesses both polar (nitrile and fluoro groups) and non-polar (benzene ring and methyl group) moieties, suggesting a degree of solubility in a variety of solvents. One source confirms its solubility in methanol.[4] For the parent compound, benzonitrile, high solubility is reported in acetone, benzene, diethyl ether, and ethanol.[5] This suggests that this compound is likely to exhibit good solubility in polar aprotic and some polar protic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe polarity of methanol can interact with the polar nitrile and fluoro groups. This is supported by available data.[4]
EthanolSolubleSimilar to methanol, ethanol's polarity is expected to facilitate dissolution.
Polar Aprotic AcetoneVery SolubleThe polar carbonyl group of acetone is expected to interact favorably with the polar functionalities of the solute.
AcetonitrileVery SolubleThe similar nitrile functionality and high polarity of acetonitrile suggest strong miscibility.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)SolubleThe moderate polarity of DCM is well-suited for molecules with a mix of polar and non-polar characteristics.
Ethyl AcetateSolubleThe ester group provides polarity to solubilize the polar functional groups, while the ethyl group interacts with the non-polar parts.
Non-Polar TolueneSolubleThe aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute.
HexaneSparingly SolubleAs a non-polar aliphatic solvent, hexane will primarily interact with the non-polar regions but may not effectively solvate the polar nitrile and fluoro groups.

Experimental Determination of Solubility

To obtain precise quantitative data, an experimental approach is necessary. The following sections detail a standard methodology for determining the solubility of this compound.

Logical Framework for Solubility Assessment

The following diagram illustrates the key factors influencing the solubility of a chemical compound.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions SolutePolarity Polarity (Functional Groups) Solubility Solubility SolutePolarity->Solubility SoluteSize Molecular Size and Shape SoluteSize->Solubility CrystalLattice Crystal Lattice Energy (for solids) CrystalLattice->Solubility SolventPolarity Polarity (Dielectric Constant) SolventPolarity->Solubility IntermolecularForces Intermolecular Forces (H-bonding, Dipole-Dipole) IntermolecularForces->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (significant for gases) Pressure->Solubility

Caption: Key factors influencing the solubility of a compound.

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

G start Start: Prepare Materials step1 Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 Agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24-48 hours). step1->step2 step3 Allow the suspension to settle. step2->step3 step4 Withdraw an aliquot of the supernatant and filter through a 0.45 µm filter. step3->step4 step5 Quantitatively dilute the clear filtrate to a concentration within the analytical range. step4->step5 step6 Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). step5->step6 step7 Calculate the solubility from the concentration and dilution factor. step6->step7 end End: Report Solubility Data step7->end

Caption: Experimental workflow for determining solubility via the shake-flask method.

Detailed Protocol for Quantitative Solubility Determination
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 20 mg) to a vial containing a known volume of the selected organic solvent (e.g., 2 mL). This ensures that a saturated solution is formed.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

    • Quantitatively dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • A validated analytical method is crucial for accurate quantification. While a specific method for this compound is not publicly available, a reversed-phase HPLC (RP-HPLC) method, similar to that for related compounds, is recommended.[6]

    • Proposed HPLC Parameters:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water (Isocratic or Gradient, e.g., 60:40 v/v)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • UV Detection Wavelength: ~254 nm (based on the UV absorbance of the aromatic ring)

    • Analysis:

      • Prepare a series of standard solutions of this compound of known concentrations to establish a calibration curve.

      • Inject the diluted sample solution into the HPLC system.

      • Determine the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key derivatives from 5-Fluoro-2-methylbenzonitrile, a versatile building block in medicinal chemistry. The unique substitution pattern of this starting material, featuring a fluorine atom, a methyl group, and a nitrile moiety, allows for the generation of a diverse range of compounds with potential applications in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) drugs and kinase inhibitors.[1] The protocols outlined below are intended to serve as a practical guide for laboratory synthesis and can be adapted and optimized for specific research and development needs.

Hydrolysis to 5-Fluoro-2-methylbenzoic Acid

The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis, providing a key intermediate for the preparation of amides, esters, and other carboxylic acid derivatives. The hydrolysis of this compound can be effectively achieved under strongly basic conditions.

Reaction Scheme:

Experimental Protocol:

A solution of this compound in a suitable solvent is treated with a strong base, such as sodium hydroxide or potassium hydroxide, and heated to reflux. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled and acidified to precipitate the carboxylic acid product, which is then isolated by filtration and can be further purified by recrystallization.

Reagent/ParameterCondition
Starting MaterialThis compound
ReagentSodium Hydroxide (or Potassium Hydroxide)
SolventWater, Ethanol/Water mixture
TemperatureReflux
Reaction TimeMonitored until completion
Work-upAcidification (e.g., with HCl)
PurificationRecrystallization

Note: While a specific yield for the hydrolysis of this compound was not found in the searched literature, the hydrolysis of the related 4-fluoro-2-methylbenzonitrile under strongly basic conditions is reported to be high-yielding.[2]

Reduction to 5-Fluoro-2-methylbenzylamine

The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of various biologically active molecules. This transformation introduces a basic nitrogen center, which can be a key pharmacophoric element. Catalytic hydrogenation is a common and effective method for this conversion.

Reaction Scheme:

Experimental Protocol:

This compound is dissolved in a suitable solvent, and a hydrogenation catalyst is added. The reaction mixture is then subjected to a hydrogen atmosphere at a specified pressure and temperature. The reaction is monitored for the uptake of hydrogen and by analytical methods. After completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude amine, which can be purified by distillation or chromatography.

Reagent/ParameterCondition
Starting MaterialThis compound
CatalystPalladium on Carbon (Pd/C), Raney Nickel
SolventMethanol, Ethanol, Ethyl Acetate
Hydrogen Pressure1-50 atm (typical)
TemperatureRoom Temperature to 80 °C
Reaction TimeMonitored until completion
Work-upFiltration of catalyst, solvent evaporation
PurificationDistillation or Column Chromatography

Note: Specific quantitative data for the reduction of this compound was not available in the search results. The conditions provided are based on general procedures for the catalytic reduction of aryl nitriles.

Synthesis of 5-(5-Fluoro-2-methylphenyl)tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. The [2+3] cycloaddition of a nitrile with an azide is the most common method for the synthesis of 5-substituted tetrazoles.

Reaction Scheme:

Experimental Protocol:

This compound is reacted with an azide source, such as sodium azide, in the presence of a Lewis acid or an ammonium salt in a high-boiling polar aprotic solvent. The reaction mixture is heated for a sufficient time to ensure complete conversion. After cooling, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization.

Reagent/ParameterCondition
Starting MaterialThis compound
ReagentSodium Azide
AdditiveZinc Bromide, Ammonium Chloride
SolventN,N-Dimethylformamide (DMF), Water
Temperature100-150 °C
Reaction Time12-24 hours
Work-upAcidification, Extraction
PurificationRecrystallization

Note: While a specific protocol for this compound was not found, the synthesis of various 5-aryltetrazoles from the corresponding benzonitriles using similar conditions is well-documented. The yield for such reactions typically ranges from good to excellent.

Suzuki-Miyaura Cross-Coupling Reactions

While this compound itself is not typically used directly in Suzuki-Miyaura coupling, its derivatives, such as the corresponding boronic acid, can be valuable coupling partners. The following outlines a general workflow for such a reaction, assuming the prior synthesis of 5-fluoro-2-methylphenylboronic acid.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow A Aryl Halide/ Triflate F Reaction Mixture A->F B 5-Fluoro-2-methylphenyl- boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Heating (e.g., 80-100 °C) F->G H Work-up & Purification G->H I Coupled Product H->I

Caption: General workflow for Suzuki-Miyaura cross-coupling.

General Protocol Outline:

An aryl halide or triflate is coupled with 5-fluoro-2-methylphenylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent system. The reaction is typically heated under an inert atmosphere. After completion, the reaction mixture is worked up by extraction, and the product is purified by chromatography or recrystallization.

ComponentExample
Aryl Coupling PartnerAryl bromide, iodide, or triflate
Boronic Acid5-Fluoro-2-methylphenylboronic acid
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand (if needed)Triphenylphosphine, SPhos, XPhos
BaseK₂CO₃, Cs₂CO₃, K₃PO₄
SolventToluene/Water, Dioxane/Water, DMF
Temperature80-120 °C

Note: The success of a Suzuki-Miyaura coupling is highly dependent on the specific substrates and the careful optimization of the catalyst, ligand, base, and solvent system.[3][4][5][6]

Signaling Pathway and Experimental Workflow Diagrams

Synthetic_Pathways cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_secondary Secondary Derivatives A This compound B 5-Fluoro-2-methylbenzoic Acid A->B Hydrolysis C 5-Fluoro-2-methylbenzylamine A->C Reduction D 5-(5-Fluoro-2-methylphenyl)tetrazole A->D Cycloaddition E Amides/Esters B->E Amidation/ Esterification Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction Monitoring (TLC, HPLC, GC) A->B C Reaction Complete? B->C C->B No D Work-up (Quenching, Extraction, Washing) C->D Yes E Purification (Chromatography, Recrystallization, Distillation) D->E F Characterization (NMR, MS, IR) E->F G Pure Product F->G

References

Application Notes and Protocols for the Use of 5-Fluoro-2-methylbenzonitrile in the Synthesis of a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzonitrile is a versatile fluorinated aromatic building block with significant applications in pharmaceutical synthesis. The presence of the fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making it a valuable synthon in medicinal chemistry.[1] These application notes provide a detailed overview of the use of this compound in the synthesis of a key intermediate for a potential kinase inhibitor, specifically a substituted aminopyridine derivative. Kinase inhibitors are a critical class of targeted therapeutics for various diseases, including cancer and inflammatory disorders.

The protocols outlined below describe a plausible multi-step synthesis to a key aminopyridine intermediate, which can be further elaborated to generate a final active pharmaceutical ingredient (API). The methodologies are designed to be scalable and reproducible for research and development purposes.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference
CAS Number 77532-79-7[2]
Molecular Formula C₈H₆FN[2]
Molecular Weight 135.14 g/mol [2]
Appearance White to light yellow crystalline solid[3]
Melting Point 41-45 °C[3]
Purity >98.0% (GC)[3]

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step process starting from this compound to yield the target aminopyridine intermediate. The workflow is designed to be efficient and utilize common laboratory reagents and techniques.

Synthetic_Workflow A This compound B Step 1: Benzylic Bromination A->B NBS, AIBN C 2-(Bromomethyl)-5-fluorobenzonitrile B->C D Step 2: Pyridine Ring Formation C->D Malononitrile, NaH E 4-(5-Fluoro-2-methylphenyl)-2-aminopyridine D->E F Step 3: Further Functionalization E->F Coupling Reactions G Kinase Inhibitor Core F->G

Caption: Synthetic workflow from this compound to a kinase inhibitor core.

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile (Intermediate 1)

This initial step involves the radical bromination of the methyl group of this compound.

Reaction Scheme:

This compound + N-Bromosuccinimide (NBS) --(AIBN, CCl₄)--> 2-(Bromomethyl)-5-fluorobenzonitrile

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
This compound135.1410.0 g0.0741.0
N-Bromosuccinimide (NBS)177.9814.5 g0.0811.1
Azobisisobutyronitrile (AIBN)164.210.61 g0.00370.05
Carbon tetrachloride (CCl₄)-150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.074 mol), N-Bromosuccinimide (14.5 g, 0.081 mol), and carbon tetrachloride (150 mL).

  • Add Azobisisobutyronitrile (AIBN) (0.61 g, 0.0037 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford 2-(Bromomethyl)-5-fluorobenzonitrile as a white solid.

Expected Yield and Purity:

ParameterValue
Yield 75-85%
Purity (HPLC) >98%
Step 2: Synthesis of 4-(5-Fluoro-2-methylphenyl)-2-aminopyridine (Intermediate 2)

This step involves the construction of the aminopyridine ring through a condensation reaction.

Reaction Scheme:

2-(Bromomethyl)-5-fluorobenzonitrile + Malononitrile --(NaH, THF)--> 4-(5-Fluoro-2-methylphenyl)-2-aminopyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
2-(Bromomethyl)-5-fluorobenzonitrile214.0410.0 g0.0471.0
Malononitrile66.063.4 g0.0521.1
Sodium Hydride (60% in mineral oil)24.002.1 g0.0521.1
Tetrahydrofuran (THF), anhydrous-100 mL--

Procedure:

  • To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (2.1 g, 0.052 mol) and anhydrous THF (50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of malononitrile (3.4 g, 0.052 mol) in anhydrous THF (20 mL) to the suspension. Stir for 30 minutes at 0°C.

  • Add a solution of 2-(Bromomethyl)-5-fluorobenzonitrile (10.0 g, 0.047 mol) in anhydrous THF (30 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(5-Fluoro-2-methylphenyl)-2-aminopyridine as a solid.

Expected Yield and Purity:

ParameterValue
Yield 60-70%
Purity (HPLC) >97%

Application in Kinase Inhibitor Synthesis

The synthesized intermediate, 4-(5-Fluoro-2-methylphenyl)-2-aminopyridine, is a valuable precursor for the synthesis of various kinase inhibitors. The 2-amino group can be further functionalized, for example, through acylation or coupling with other heterocyclic systems, which are common structural motifs in kinase inhibitors targeting pathways like PI3K/Akt/mTOR.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Inhibitor Potential Inhibitor (derived from Intermediate 2) Inhibitor->PI3K

References

5-Fluoro-2-methylbenzonitrile: A Key Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-methylbenzonitrile is a versatile fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of modern agrochemicals.[1][2] Its unique structural features, including the presence of a fluorine atom and a nitrile group, make it an ideal starting material for the construction of complex molecules with enhanced biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent agrochemicals, particularly focusing on the class of pyrazole-carboxamide fungicides. These fungicides are known for their effectiveness as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action in controlling a broad spectrum of fungal pathogens.[3]

Application in Agrochemical Synthesis: The Case of Bixafen

A prime example of the application of this compound derivatives is in the synthesis of the fungicide Bixafen. Bixafen is a pyrazole-carboxamide fungicide that exhibits broad-spectrum activity against major fungal diseases in crops such as cereals, corn, and soybeans.[1][4] The synthesis of Bixafen involves the coupling of a substituted pyrazole carboxylic acid with a specific aniline derivative, which can be prepared from this compound.

The overall synthetic strategy involves the transformation of this compound into a key aniline intermediate, which is then coupled with a pyrazole acid chloride to form the final Bixafen molecule.

Synthetic Workflow for Bixafen Synthesis

G A This compound B Intermediate A (e.g., 2-Amino-5-fluoro-4-methylbenzonitrile) A->B Reduction/Transformation C 2-(3,4-Dichlorophenyl)-5-fluoro-2-methylaniline (Key Aniline Intermediate) B->C Suzuki Coupling or similar C-C bond formation E Bixafen C->E Amide Coupling D 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride D->E

Caption: Synthetic workflow for Bixafen.

Experimental Protocols

The following protocols provide a general methodology for the key transformations involved in the synthesis of Bixafen-type fungicides starting from this compound.

Protocol 1: Synthesis of 5-Fluoro-2-methylaniline from this compound

This step involves the reduction of the nitrile group in this compound to an amine. A common method for this transformation is catalytic hydrogenation.

Parameter Value
Starting Material This compound
Reagents H₂, Palladium on Carbon (Pd/C) catalyst, Ethanol (solvent)
Reaction Temperature Room Temperature to 50°C
Reaction Time 4-12 hours
Typical Yield 70-95%
Purity >98% (by GC-MS)

Methodology:

  • In a high-pressure reactor, dissolve this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Fluoro-2-methylaniline.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Synthesis of N-(5-fluoro-2-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (A Bixafen Analog)

This protocol describes the amide coupling reaction between 5-Fluoro-2-methylaniline and a pyrazole acid chloride to form the final fungicide.

Parameter Value
Starting Materials 5-Fluoro-2-methylaniline, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
Reagents Triethylamine or Pyridine (base), Dichloromethane or Toluene (solvent)
Reaction Temperature 0°C to Room Temperature
Reaction Time 2-6 hours
Typical Yield 85-95%
Purity >99% (by HPLC)

Methodology:

  • Dissolve 5-Fluoro-2-methylaniline (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure pyrazole-carboxamide fungicide.

Mode of Action: Succinate Dehydrogenase Inhibition

Pyrazole-carboxamide fungicides, including Bixafen, act by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain (Complex II) in fungi.[3][4] This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.

Signaling Pathway of SDHI Fungicides

G cluster_0 Mitochondrion cluster_1 Complex II (Succinate Dehydrogenase) cluster_result TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fungal_Growth Fungal Growth & Proliferation ATP->Fungal_Growth No_Growth Cessation of Growth ATP->No_Growth Energy Depletion SDH Succinate Dehydrogenase (SDH) Fumarate Fumarate SDH->Fumarate Oxidation e Electrons (e⁻) SDH->e Electron Transfer Succinate->SDH Substrate e->ETC Bixafen Bixafen (SDHI Fungicide) Bixafen->SDH Binds to SDH Inhibition Inhibition

Caption: Mechanism of action of SDHI fungicides.

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its utility is clearly demonstrated in the preparation of potent pyrazole-carboxamide fungicides like Bixafen. The synthetic protocols outlined provide a foundation for researchers and drug development professionals to explore the synthesis of novel and effective crop protection agents. The understanding of the mode of action of these compounds as Succinate Dehydrogenase Inhibitors further aids in the rational design of next-generation fungicides to address the ongoing challenges in global agriculture.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2-Cyano-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-fluorotoluene, also known as 5-fluoro-2-methylbenzonitrile, is a versatile aromatic building block crucial in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a cyano group, a fluorine atom, and a methyl group on a benzene ring, offers multiple reaction sites for chemical modification. The presence of the electron-withdrawing cyano group activates the aromatic ring, making the fluorine atom a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] The strategic incorporation of fluorine can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.[1][4][5]

These application notes provide a detailed overview of the key reaction mechanisms involving 2-cyano-4-fluorotoluene, focusing on Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to aid researchers in the effective utilization of this important synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prominent reaction pathway for 2-cyano-4-fluorotoluene is the Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing effect of the cyano group (ortho to the methyl group and meta to the fluorine) and the fluorine atom itself sufficiently activates the aromatic ring for nucleophilic attack, primarily at the carbon atom bearing the fluorine. Fluorine is an excellent leaving group in activated aromatic systems, often leading to faster reaction rates compared to its chloro-analogues.[2]

General Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon attached to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[6]

Caption: General mechanism of the SNAr reaction on 2-cyano-4-fluorotoluene.

Quantitative Data for SNAr Reactions

The versatility of the SNAr reaction allows for the introduction of a wide range of functional groups by using various nucleophiles. The table below summarizes typical reaction conditions and yields for the substitution of the fluorine atom.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMSO801295
MorpholineK₂CO₃DMF901092
PhenolK₂CO₃DMF1202485
4-MethoxythiophenolNaHTHF60888
Sodium MethoxideN/AMethanolReflux690

Note: Data presented is representative and compiled from typical SNAr conditions. Actual results may vary based on specific substrate and reagent purity.

Detailed Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of 4-(4-cyano-2-methylphenyl)morpholine.

Materials:

  • 2-Cyano-4-fluorotoluene

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard glassware.

Procedure:

  • To a 100 mL round-bottom flask, add 2-cyano-4-fluorotoluene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (20 mL).

  • Add morpholine (1.2 eq) to the mixture under stirring.

  • Attach a condenser and heat the reaction mixture to 90 °C using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds, its activation is a significant area of modern organic synthesis.[7] Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form C-C bonds, creating complex biaryl structures that are common motifs in pharmaceuticals.[8][9] These reactions typically require specialized ligands and conditions to facilitate the challenging oxidative addition of the C-F bond to the palladium catalyst.

General Mechanism (Suzuki-Miyaura Coupling): The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the Carbon-Fluorine bond of 2-cyano-4-fluorotoluene to form a Pd(II) complex.

  • Transmetalation: A boronic acid (or its boronate ester) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

The following table provides representative conditions for the Suzuki-Miyaura coupling of aryl fluorides.

Aryl Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O11075
4-Methoxyphenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄Dioxane10082
3-Thienylboronic acidPd(OAc)₂ / XPhosK₂CO₃t-AmylOH11078

Note: C-F bond activation is challenging. The data represents conditions typically used for less reactive aryl halides and may require optimization for 2-cyano-4-fluorotoluene.

Detailed Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the C-C bond formation.

Materials:

  • 2-Cyano-4-fluorotoluene

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Degassed water

  • Schlenk flask or microwave vial, inert atmosphere (Nitrogen or Argon) setup.

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 2-cyano-4-fluorotoluene (1.0 eq), phenylboronic acid (1.5 eq), cesium carbonate (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene and a small amount of degassed water (e.g., 10:1 toluene:water ratio).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of compounds derived from 2-cyano-4-fluorotoluene.

Experimental_Workflow start Start: Assemble Reactants reaction Reaction Setup (Solvent, Catalyst, Base) start->reaction heating Heating & Stirring (Monitor by TLC/GC-MS) reaction->heating completion Reaction Completion heating->completion completion->heating No workup Aqueous Workup (Quenching, Extraction) completion->workup Yes drying Drying Organic Layer (e.g., MgSO₄, Na₂SO₄) workup->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (Column Chromatography) concentration->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Product analysis->end

Caption: A standard workflow for organic synthesis experiments.

References

Application Notes and Protocols for the Hydrolysis of 5-Fluoro-2-methylbenzonitrile to 5-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and agrochemical industries. 5-Fluoro-2-methylbenzoic acid is a valuable building block in the synthesis of various biologically active molecules. This document provides detailed application notes and protocols for the conversion of 5-fluoro-2-methylbenzonitrile to 5-fluoro-2-methylbenzoic acid via both acid- and base-catalyzed hydrolysis.

The protocols outlined below are based on established methodologies for the hydrolysis of structurally similar fluorinated benzonitriles. While specific quantitative data for the hydrolysis of this compound is not widely published, the provided data for analogous reactions serves as a strong starting point for reaction optimization.

Chemical Transformation

The overall reaction involves the conversion of the nitrile functional group (-CN) of this compound to a carboxylic acid functional group (-COOH) through the addition of water, catalyzed by either an acid or a base.

General Reaction Scheme

Data Presentation: Hydrolysis of Analogous Fluorinated Benzonitriles

The following tables summarize quantitative data for the hydrolysis of structurally related fluorinated benzonitriles, offering valuable insights into expected reaction conditions and outcomes for the hydrolysis of this compound.

Table 1: Acid-Catalyzed Hydrolysis of an Analogous Fluorinated Benzonitrile

ParameterValueReference
SubstratePentafluorobenzonitrile[1]
Reagent50% Sulfuric Acid (aq)[1]
Temperature140 °C[1]
Reaction Time10 hours[1]
Yield98.2%[1]

Table 2: Base-Catalyzed Hydrolysis of an Analogous Fluorinated Benzonitrile

ParameterValueReference
Substrate4-Fluoro-2-methylbenzonitrile[2]
ReagentStrong Base (e.g., NaOH, KOH)[2]
ConditionsHeating[2]
YieldHigh[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from the high-yielding hydrolysis of pentafluorobenzonitrile.[1]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of 50% Sulfuric Acid: In a fume hood, slowly and carefully add concentrated sulfuric acid to an equal volume of deionized water in a beaker with cooling in an ice bath. Caution: This is a highly exothermic process. Always add acid to water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Reaction Initiation: Add the prepared 50% sulfuric acid solution to the flask.

  • Reflux: Heat the reaction mixture to 140 °C and maintain a gentle reflux with vigorous stirring for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a beaker.

  • Precipitation and Isolation: The product, 5-fluoro-2-methylbenzoic acid, will precipitate out of the solution as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid.

  • Drying: Dry the purified 5-fluoro-2-methylbenzoic acid in a vacuum oven.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol is based on the general procedure for the hydrolysis of nitriles under strongly basic conditions, which has been reported to give high yields for similar substrates.[2]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction time will vary depending on the concentration of the base and the temperature, but a typical duration is 4-8 hours. Monitor the reaction by TLC.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: In a fume hood, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the 5-fluoro-2-methylbenzoic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 5-fluoro-2-methylbenzoic acid in a vacuum oven.

Mandatory Visualizations

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrolysis Reaction cluster_workup Product Isolation and Purification Start Start Reagents Measure this compound and Acid/Base Catalyst Start->Reagents Setup Assemble Reflux Apparatus Reagents->Setup Heating Heat to Reflux (e.g., 100-140°C) Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Precipitation Acidify (for base hydrolysis) or Quench with Ice (for acid hydrolysis) Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying End End Drying->End

Caption: Experimental workflow for the hydrolysis of this compound.

Hydrolysis_Mechanism_Comparison cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Nitrile This compound A_Protonated Protonated Nitrile A_Nitrile->A_Protonated + H+ A_Amide Intermediate Amide A_Protonated->A_Amide + H2O - H+ A_Acid 5-Fluoro-2-methylbenzoic Acid A_Amide->A_Acid + H2O, H+ B_Nitrile This compound B_Adduct Hydroxide Adduct B_Nitrile->B_Adduct + OH- B_Amide Intermediate Amide B_Adduct->B_Amide + H2O B_Carboxylate Carboxylate Salt B_Amide->B_Carboxylate + OH- B_Acid 5-Fluoro-2-methylbenzoic Acid B_Carboxylate->B_Acid + H3O+

Caption: Comparison of acid- and base-catalyzed hydrolysis pathways.

References

Application Notes and Protocols for the Reduction of 5-Fluoro-2-methylbenzonitrile to 5-Fluoro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, yielding crucial building blocks for the pharmaceutical, agrochemical, and materials science industries. 5-Fluoro-2-methylbenzylamine, the product of the reduction of 5-Fluoro-2-methylbenzonitrile, is a valuable intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making fluorinated amines like this one of particular interest in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the successful reduction of this compound to 5-Fluoro-2-methylbenzylamine. It includes a comparative summary of common reduction methods, detailed step-by-step procedures for selected protocols, and the physicochemical properties of both the starting material and the final product.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactant and product is essential for safe handling, reaction monitoring, and purification.

PropertyThis compound5-Fluoro-2-methylbenzylamine
CAS Number 77532-79-7[1]261951-69-3[2]
Molecular Formula C₈H₆FN[1]C₈H₁₀FN[3]
Molecular Weight 135.14 g/mol [1]139.17 g/mol [3]
Appearance White to light yellow crystalline solid-
Boiling Point --
Melting Point --
Solubility --

Overview of Reduction Methods

Several established methods can be employed for the reduction of aromatic nitriles. The choice of method often depends on factors such as substrate tolerance to reaction conditions, desired selectivity, scalability, and safety considerations. The two primary approaches are catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) and a hydrogen source (typically hydrogen gas). It is often considered a "greener" and more atom-economical approach, particularly on an industrial scale. However, it requires specialized equipment for handling hydrogen gas under pressure.

Chemical Reduction: This approach utilizes stoichiometric amounts of a reducing agent, most commonly a metal hydride like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[4][5][6][7][8] These reactions are typically performed in ethereal solvents like tetrahydrofuran (THF) and offer high yields. However, LiAlH₄ is highly reactive and requires careful handling under anhydrous conditions.

Experimental Protocols

The following are detailed protocols for the reduction of this compound to 5-Fluoro-2-methylbenzylamine.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on general procedures for the LiAlH₄ reduction of aromatic nitriles and is expected to provide a high yield of the desired primary amine.[4][6]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend 1.5 equivalents of LiAlH₄ in anhydrous THF (approximately 10 mL per gram of nitrile). Cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve 1.0 equivalent of this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (1 mL for every 1 g of LiAlH₄ used), followed by the dropwise addition of 15% aqueous NaOH solution (1 mL for every 1 g of LiAlH₄), and finally, more water (3 mL for every 1 g of LiAlH₄). This should result in the formation of a granular precipitate.

  • Work-up: Stir the resulting suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel. If two layers are not present, add water. Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-Fluoro-2-methylbenzylamine.

  • Optional Acid-Base Purification: To further purify the amine, dissolve the crude product in a suitable organic solvent and extract with 1M HCl. The amine will move to the aqueous layer as its hydrochloride salt. Wash the aqueous layer with the organic solvent to remove any non-basic impurities. Then, make the aqueous layer basic with a suitable base (e.g., saturated NaHCO₃ or NaOH) and extract the free amine back into an organic solvent. Dry the organic layer and remove the solvent to yield the purified amine.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This protocol provides a general procedure for the catalytic hydrogenation of an aromatic nitrile. Specific conditions such as hydrogen pressure, temperature, and catalyst loading may require optimization for this particular substrate.

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol or Methanol

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Inert filtering aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Reaction vessel suitable for pressure reactions

  • Magnetic or mechanical stirrer

  • Filtration setup

Procedure:

  • Catalyst Preparation: If using a water slurry of Raney® Nickel, carefully decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) multiple times under an inert atmosphere to remove residual water.

  • Reaction Setup: In the reaction vessel of the hydrogenation apparatus, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol. If desired, a small amount of ammonia solution can be added to the reaction mixture to minimize the formation of secondary amine byproducts.

  • Addition of Catalyst: Carefully add the prepared Raney® Nickel catalyst to the reaction mixture (typically 5-10% by weight relative to the nitrile).

  • Hydrogenation: Seal the hydrogenation apparatus and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50-100 °C).

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry, so the filter cake should be kept wet and disposed of properly.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 5-Fluoro-2-methylbenzylamine. Further purification can be achieved by distillation under reduced pressure or by the acid-base extraction method described in Protocol 1.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the reduction of benzonitriles, providing a comparative basis for the reduction of this compound.

MethodReagent/CatalystSolventTemperature (°C)Pressure (psi)Reaction Time (h)Typical Yield (%)Reference
Chemical ReductionLiAlH₄THFRoom TempN/A4-6>90General Procedure[4]
Catalytic HydrogenationRaney® Nickel2-Propanol55-8572-290-High[9]
Catalytic HydrogenationPd/CEthanol/MethanolRoom Temp - 10015-725-VariableGeneral Procedure

Note: The data presented are for general benzonitrile reductions and should be considered as a starting point for the optimization of the reduction of this compound.

Mandatory Visualizations

Experimental Workflow for LiAlH₄ Reduction

experimental_workflow start This compound in Anhydrous THF reaction Reaction at Room Temperature start->reaction reagent LiAlH4 Suspension in Anhydrous THF (0 °C) reagent->reaction quench Quenching (H2O, NaOH) reaction->quench filtration Filtration (Celite®) quench->filtration extraction Extraction & Drying filtration->extraction purification Purification (Optional Acid-Base) extraction->purification product 5-Fluoro-2-methylbenzylamine purification->product

Caption: Workflow for the reduction of this compound using LiAlH₄.

Logical Relationship of Reduction Methods

reduction_methods parent Reduction of this compound sub1 Catalytic Hydrogenation parent->sub1 sub2 Chemical Reduction parent->sub2 cat1 Raney® Nickel sub1->cat1 cat2 Palladium on Carbon (Pd/C) sub1->cat2 reductant1 Lithium Aluminum Hydride (LiAlH4) sub2->reductant1 reductant2 Sodium Borohydride (NaBH4) (Generally not effective for nitriles) sub2->reductant2

Caption: Overview of common methods for nitrile reduction.

References

Application Notes and Protocols for 5-Fluoro-2-methylbenzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the utilization of 5-Fluoro-2-methylbenzonitrile as a versatile building block in the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. The protocols are intended for use by trained professionals in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 77532-79-7[1][2]
Molecular Formula C₈H₆FN[1][2]
Molecular Weight 135.14 g/mol [1][2]
Appearance White to light yellow crystalline solid[1]
Melting Point 43-45 °C[1]
Boiling Point 205 °C (lit.)[3]
Solubility Soluble in organic solvents such as ethanol, ether, and acetone.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole

This protocol describes the synthesis of a 2-arylimidazoline derivative from this compound. Imidazoline derivatives are known to exhibit a range of biological activities, including antifungal properties.[5][6] The reaction proceeds via a modification of the Pinner reaction, where the nitrile is activated by a Lewis acid and subsequently cyclizes with a diamine.

Reaction Scheme:

Materials:

  • This compound

  • Ethylenediamine

  • Phosphorus pentasulfide (P₂S₅)

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel for filtration

  • Beakers and Erlenmeyer flasks

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.35 g, 10 mmol) and anhydrous toluene (40 mL).

  • Addition of Reagents: To the stirred solution, add ethylenediamine (0.66 g, 11 mmol, 1.1 eq) followed by the portion-wise addition of phosphorus pentasulfide (2.45 g, 11 mmol, 1.1 eq). Caution: Phosphorus pentasulfide is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Caution: Quenching may be exothermic and may release H₂S gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 2-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole as a crystalline solid. A reported yield for a similar reaction is approximately 71%.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected spectral data would be consistent with the structure of 2-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound and Toluene B Add Ethylenediamine and P2S5 A->B C Reflux for 6 hours B->C D Monitor by TLC C->D E Cool and Quench with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Recrystallize from Ethyl Acetate/Hexane H->I J Characterize Product (NMR, MS) I->J

Synthesis of 2-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole.
Protocol 2: Synthesis of 2-Amino-5-fluoro-3-methylbenzonitrile, a Kinase Inhibitor Intermediate

This protocol outlines a two-step synthesis of 2-amino-5-fluoro-3-methylbenzonitrile, a key intermediate for the synthesis of various kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[7] The synthesis involves the nitration of this compound followed by the reduction of the nitro group.

Step 1: Nitration of this compound

Reaction Scheme:

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add this compound (1.35 g, 10 mmol) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (0.7 mL, ~16.5 mmol, 1.65 eq) to concentrated sulfuric acid (5 mL) at 0 °C. Add this nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (100 g). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel, wash with cold deionized water until the filtrate is neutral, and air-dry the solid to obtain the crude 5-fluoro-2-methyl-3-nitrobenzonitrile.

Step 2: Reduction of 5-Fluoro-2-methyl-3-nitrobenzonitrile

Reaction Scheme:

Materials:

  • 5-Fluoro-2-methyl-3-nitrobenzonitrile (from Step 1)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 5-fluoro-2-methyl-3-nitrobenzonitrile (1.80 g, 10 mmol) in ethanol (40 mL).

  • Addition of Reducing Agent: Add stannous chloride dihydrate (11.3 g, 50 mmol, 5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid and precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-fluoro-3-methylbenzonitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Workflow Diagram:

G cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction A Dissolve this compound in H2SO4 at 0°C B Add nitrating mixture (HNO3/H2SO4) dropwise A->B C Stir at 0-5°C for 2 hours B->C D Pour onto ice and filter C->D E Dissolve nitro compound in Ethanol D->E F Add SnCl2·2H2O and reflux for 3 hours E->F G Work-up with NaHCO3 and Ethyl Acetate F->G H Purify by column chromatography G->H I Characterize Product (NMR, MS) H->I

Synthesis of a PI3K inhibitor intermediate.

Data Presentation

The following tables summarize quantitative data for compounds structurally related to those synthesized in the protocols.

Table 1: Antifungal Activity of Imidazoline Derivatives

CompoundOrganismMIC (µg/mL)Reference
Imidazoline Derivative 4fCandida albicans (reference strains)250-1000[5]
Imidazoline Derivative 4fCandida parapsilosis (reference strain)500[5]
ClotrimazoleCandida spp. (reference strains)1.95–3.9[5]
1-n-propyl-4-(3,4-dichlorophenyl)imidazoleTrichophyton spp.-[8]
4(5)-(2,3,4-Trichlorophenyl)imidazoleTrichophyton spp.-[8]

Table 2: Inhibitory Activity of Representative PI3K/mTOR Inhibitors

CompoundTargetIC₅₀ (nM)Reference
GDC-0980PI3Kα5[7]
GDC-0980PI3Kβ27[7]
GDC-0980PI3Kδ7[7]
GDC-0980PI3Kγ14[7]
GDC-0980mTOR17 (Ki)[7]
Compound 5hPI3Kδ42[9]
Compound 5hmTOR59[9]
Compound 13gPI3Kα525[10]
Compound 13gmTOR48[10]

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a key target for drug development. The intermediate synthesized in Protocol 2 can be elaborated into inhibitors of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibits translation PTEN PTEN PTEN->PIP3 Dephosphorylates

Simplified PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: 5-Fluoro-2-methylbenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed no specific, documented applications of 5-Fluoro-2-methylbenzonitrile (CAS: 77532-79-7) as a direct component in materials science. Its primary role is established as a fluorinated aryl building block and intermediate in organic synthesis, particularly for pharmaceutical and agrochemical compounds.[1][2][3][4]

However, to illustrate the potential utility of fluorinated methylbenzonitrile isomers in materials science, this document provides detailed application notes and protocols for a closely related compound, 4-Fluoro-2-methylbenzonitrile (CAS: 147754-12-9). This isomer serves as a key precursor in the synthesis of advanced materials for organic electronics, specifically as an emitter in Thermally Activated Delayed Fluorescence (TADF) for Organic Light-Emitting Diodes (OLEDs).[5] The following information pertains to 4-Fluoro-2-methylbenzonitrile and is presented as a representative example.

Application of 4-Fluoro-2-methylbenzonitrile in Organic Electronics

1.1. Overview of Application

4-Fluoro-2-methylbenzonitrile is a crucial building block for the synthesis of high-performance TADF emitters used in OLEDs.[5] The incorporation of the fluorinated benzonitrile moiety can influence the electronic properties of the final emitter molecule, contributing to desirable characteristics such as high thermal stability and efficient light emission.[5]

1.2. Featured Application: Synthesis of a TADF Emitter for High-Efficiency OLEDs

A notable application is the synthesis of 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile), a TADF emitter, through a nucleophilic aromatic substitution reaction involving 4-Fluoro-2-methylbenzonitrile and bicarbazole.[5] The resulting OLED device employing this emitter has demonstrated exceptional performance.[5]

Quantitative Data Summary

The performance metrics of the OLED device fabricated with the TADF emitter synthesized from 4-Fluoro-2-methylbenzonitrile are summarized in the table below.

Performance MetricValue
Maximum Current Efficiency34.5 cd/A
Maximum Power Efficiency29.9 lm/W
Maximum External Quantum Efficiency (EQE)10.8%
Emitter Thermal Decomposition Temp. (Td)447 °C

Data sourced from Ossila Ltd. product information for 4-Fluoro-2-methylbenzonitrile.[5]

Experimental Protocols

2.1. Synthesis of a TADF Emitter using 4-Fluoro-2-methylbenzonitrile

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction to synthesize a TADF emitter.

Materials:

  • 4-Fluoro-2-methylbenzonitrile

  • Bicarbazole

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Strong base (e.g., Sodium hydride - NaH)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve bicarbazole in the anhydrous polar aprotic solvent.

  • Slowly add the strong base to the solution at room temperature and stir for 30 minutes to facilitate the deprotonation of the carbazole nitrogen.

  • Add 4-Fluoro-2-methylbenzonitrile to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a proton source (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired TADF emitter.

2.2. Fabrication of an OLED Device (General Protocol)

This protocol outlines the general steps for fabricating a multi-layer OLED device using the synthesized TADF emitter.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emitting Layer (EML - host material and the synthesized TADF emitter), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Substrate cleaning reagents and equipment

Procedure:

  • Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven.

  • Treat the cleaned substrate with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Transfer the substrate to a high-vacuum thermal evaporation chamber.

  • Deposit the organic layers sequentially onto the ITO substrate: HIL, HTL, EML (by co-evaporation of the host material and the TADF emitter at a specific doping concentration), ETL, and EIL. The thickness of each layer should be precisely controlled.

  • Deposit the metal cathode (e.g., Aluminum) on top of the organic stack.

  • Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect it from moisture and oxygen.

Visualizations

Logical Workflow for TADF Emitter Synthesis

G Workflow for TADF Emitter Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Fluoro-2-methylbenzonitrile E Nucleophilic Aromatic Substitution Reaction A->E B Bicarbazole B->E C Base (e.g., NaH) C->E D Anhydrous Solvent (e.g., DMF) D->E F Work-up and Extraction E->F Quenching G Purification (Column Chromatography) F->G H TADF Emitter: 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) G->H

Caption: Synthetic workflow for the TADF emitter.

Experimental Workflow for OLED Fabrication

G Workflow for OLED Device Fabrication cluster_layers Deposited Layers A ITO Substrate Cleaning B UV-Ozone or Oxygen Plasma Treatment A->B C Transfer to Vacuum Chamber B->C D Sequential Deposition of Layers C->D layers HIL HTL EML (Host + TADF Emitter) ETL EIL E Cathode Deposition F Device Encapsulation E->F G Characterization F->G layers->E

Caption: General experimental workflow for OLED fabrication.

References

Application Notes and Protocols: Synthesis of DPP-4 Inhibitors Utilizing 5-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by inhibiting the DPP-4 enzyme, which degrades incretin hormones such as GLP-1 and GIP. This prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon release in a glucose-dependent manner. This document details the synthesis of the DPP-4 inhibitor Trelagliptin, utilizing 4-fluoro-2-methylbenzonitrile as a key starting material. Trelagliptin is a once-weekly DPP-4 inhibitor, offering improved patient compliance.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors block the enzymatic activity of DPP-4, preventing the degradation of incretin hormones GLP-1 and GIP. This leads to higher circulating levels of active incretins, which in turn stimulate insulin release from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells in response to food intake. The overall effect is improved glycemic control.[1]

DPP4_Mechanism Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades DPP4_Inhibitor DPP-4 Inhibitor (e.g., Trelagliptin) DPP4_Inhibitor->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control contributes to Trelagliptin_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Condensation cluster_2 Step 3: Nucleophilic Substitution A 4-Fluoro-2-methylbenzonitrile B 2-Bromomethyl-4-fluorobenzonitrile A->B NBS, AIBN D 2-[(6-Chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl]- 4-fluorobenzonitrile B->D C 6-Chloro-3-methyluracil C->D K2CO3 F Trelagliptin D->F E (R)-3-Aminopiperidine E->F Base

References

Application Notes and Protocols for the Use of 5-Fluoro-2-methylbenzonitrile in TADF Emitters for OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

These notes, therefore, provide a generalized framework and protocols for researchers interested in exploring 5-Fluoro-2-methylbenzonitrile and similar derivatives in the design and application of new TADF materials for Organic Light-Emitting Diodes (OLEDs). The examples provided are representative and intended for illustrative purposes.

Application Note: Design and Rationale for a TADF Emitter Incorporating a this compound Moiety

Introduction to TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, potentially leading to 100% internal quantum efficiency (IQE).[1][2] This process is facilitated in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[3] A common and effective molecular design to achieve a small ΔEST is the Donor-Acceptor (D-A) architecture, where an electron-donating moiety is linked to an electron-accepting moiety.[4][5] This spatial separation of the highest occupied molecular orbital (HOMO), primarily on the donor, and the lowest unoccupied molecular orbital (LUMO), mainly on the acceptor, minimizes the exchange energy, thus reducing ΔEST.[3]

Role of this compound as an Acceptor Precursor

The this compound molecule contains key functional groups that make its derivatives suitable as acceptor units in TADF emitters:

  • Cyano Group (-CN): A strong electron-withdrawing group, essential for creating the electron-deficient acceptor core.[6][7]

  • Fluorine Atom (-F): An electronegative atom that can further lower the LUMO energy level of the acceptor, potentially tuning the emission color towards blue, and can enhance molecular stability.[8]

  • Methyl Group (-CH3): An electron-donating group that can modulate the electronic properties and introduce steric hindrance. This steric effect can induce a twisted conformation between the donor and acceptor units, which is crucial for achieving a small ΔEST.[6]

Representative Emitter: 4-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-fluoro-5-methylbenzonitrile (tCz-FCN)

To illustrate the application, we propose a hypothetical D-A type TADF emitter, tCz-FCN , derived from this compound. In this design, a bulky, electron-rich carbazole derivative (3,6-di-tert-butyl-carbazole) acts as the donor, and the 4-substituted-2-fluoro-5-methylbenzonitrile unit serves as the acceptor.

Figure 1: Molecular structure of a hypothetical TADF emitter, tCz-FCN.

Predicted Photophysical and Device Performance Data

The properties of a TADF emitter like tCz-FCN can be engineered by modifying the donor and acceptor units. Below is a table of predicted, realistic performance metrics for such a molecule when used as an emitter in an OLED.

PropertySymbolPredicted ValueUnit
Peak PhotoluminescenceλPL~480nm
Photoluminescence Quantum Yield (in doped film)ΦPL> 90%
S1 Energy LevelES1~2.70eV
T1 Energy LevelET1~2.65eV
S1-T1 Energy GapΔEST~0.05eV
Prompt Fluorescence Lifetimeτp~25ns
Delayed Fluorescence Lifetimeτd~5.5µs
OLED Device Performance
Peak ElectroluminescenceλEL~485nm
Max. External Quantum Eff.EQEmax> 20%
CIE Coordinates (x, y)(0.16, 0.28)

Table 1: Predicted photophysical and electroluminescent characteristics for a sky-blue TADF emitter based on the tCz-FCN structure.

Experimental Protocols

Protocol for Synthesis of a D-A TADF Emitter (e.g., tCz-FCN)

This protocol describes a generalized two-step synthesis for a D-A type TADF emitter using a Buchwald-Hartwig amination reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_purification Purification R1 Donor Precursor (e.g., 3,6-di-tert-butyl-9H-carbazole) Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) - Combine Donor and Acceptor precursors - Base (e.g., NaH), Solvent (e.g., DMF) - Heat (e.g., 80°C, 12h) R1->Step1 R2 Acceptor Precursor (e.g., 1,2-difluoro-4-methyl-5-nitrobenzene) R2->Step1 R3 Reducing Agent (e.g., SnCl₂·2H₂O) Step2 Step 2: Reduction of Nitro Group - Dissolve intermediate in solvent (e.g., Ethanol) - Add reducing agent - Reflux (e.g., 70°C, 4h) R3->Step2 R4 Cyanating Agent (e.g., CuCN) Step3 Step 3: Sandmeyer Reaction (Cyanation) - Convert amino group to diazonium salt (NaNO₂, HCl) - React with cyanating agent - Heat (e.g., 60°C, 2h) R4->Step3 Step1->Step2 Intermediate 1 (Nitro-substituted D-A) Step2->Step3 Intermediate 2 (Amino-substituted D-A) P1 Column Chromatography (Silica gel, Hexane/DCM) Step3->P1 Crude Product P2 Sublimation (High vacuum, gradient temperature) P1->P2 Purified Product Final Final Product: tCz-FCN TADF Emitter P2->Final Ultra-Pure Product (>99.9%)

Figure 2: General workflow for the synthesis of a D-A TADF emitter.

Methodology:

  • Materials & Setup:

    • All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

    • Solvents should be anhydrous.

    • Reactants: Donor (e.g., 3,6-di-tert-butyl-9H-carbazole), Acceptor precursor (e.g., a di-halo or nitro-halo benzonitrile derivative), catalyst (e.g., Pd(OAc)₂), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃).

  • Reaction Procedure (Buchwald-Hartwig Amination Example):

    • To a Schlenk flask, add the carbazole donor (1.0 eq), the halogenated benzonitrile acceptor (1.1 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and DCM).

    • For OLED applications, the purified compound must be further purified by temperature-gradient vacuum sublimation to achieve the high purity required for device fabrication.[1]

Protocol for OLED Device Fabrication

This protocol outlines the fabrication of a multi-layer OLED via thermal evaporation in a high-vacuum system.[1]

OLED_Fabrication Start Start: ITO-coated Glass Substrate Clean 1. Substrate Cleaning (Detergent, DI Water, Acetone, IPA in ultrasonic bath) Start->Clean UV_Ozone 2. UV-Ozone Treatment (Improves work function and removes organic residues) Clean->UV_Ozone Load 3. Load into Vacuum Chamber (Base pressure < 5 x 10⁻⁷ Torr) UV_Ozone->Load HTL 4. Deposit Hole Injection/Transport Layers (HIL/HTL) (e.g., TAPC, ~40 nm) Load->HTL EML 5. Co-deposit Emissive Layer (EML) (Host: e.g., mCP + TADF Emitter: tCz-FCN, ~20 nm) HTL->EML ETL 6. Deposit Electron Transport Layer (ETL) (e.g., TPBi, ~30 nm) EML->ETL EIL 7. Deposit Electron Injection Layer (EIL) (e.g., LiF, ~1 nm) ETL->EIL Cathode 8. Deposit Cathode (e.g., Aluminum, ~100 nm) EIL->Cathode Encapsulate 9. Encapsulation (Protect device from oxygen and moisture) Cathode->Encapsulate Test End: Device Testing (Measure EQE, Luminance, CIE) Encapsulate->Test

Figure 3: Workflow for solution-processed OLED device fabrication.

Methodology:

  • Substrate Preparation:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).

    • The cleaned substrates are dried in an oven and then treated with UV-Ozone for 15 minutes immediately before being loaded into the vacuum chamber.

  • Organic Layer Deposition:

    • The substrates are loaded into a high-vacuum thermal evaporation system (pressure < 5 x 10⁻⁷ Torr).

    • The organic layers are deposited sequentially by thermal evaporation from resistively heated crucibles. A typical device stack is:

      • Hole Transport Layer (HTL): 40 nm of a material like TAPC.

      • Emissive Layer (EML): 20 nm of a host material (e.g., mCP) co-evaporated with the TADF emitter (e.g., tCz-FCN) at a specific doping concentration (e.g., 10 wt%).

      • Electron Transport Layer (ETL): 30 nm of a material like TPBi.

  • Cathode Deposition:

    • An electron injection layer of Lithium Fluoride (LiF) (1 nm) is deposited.

    • This is followed by the deposition of the Aluminum (Al) cathode (100 nm). The deposition rates and thicknesses are monitored in-situ using a quartz crystal microbalance.

  • Encapsulation and Testing:

    • The completed devices are encapsulated under an inert atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from air and moisture.

    • The electroluminescent characteristics (Current-Voltage-Luminance (J-V-L), external quantum efficiency, and CIE coordinates) are measured using a programmable source meter and a spectroradiometer.

Underlying Mechanisms and Principles

The TADF Mechanism

The ability of a D-A molecule to exhibit TADF is governed by the process of Reverse Intersystem Crossing (rISC).

TADF_Mechanism cluster_elec Electrical Excitation S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 Prompt Fluorescence (PF) k_r S1->S0 Delayed Fluorescence (DF) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) k_isc T1->S0 Phosphorescence (Typically slow, non-radiative at RT) T1->S1 Reverse Intersystem Crossing (rISC) k_risc (Thermal Energy) Elec 25% Singlets Elec->S1 Direct Formation Elec2 75% Triplets Elec2->T1 Direct Formation

Figure 4: Jablonski diagram illustrating the TADF mechanism.

Under electrical excitation in an OLED, both singlet (25%) and triplet (75%) excitons are formed.[6]

  • Prompt Fluorescence (PF): The singlet excitons radiatively decay from the S1 state to the ground state (S0), producing light.

  • Intersystem Crossing (ISC): Some singlet excitons can convert to triplet excitons.

  • Reverse Intersystem Crossing (rISC): In TADF molecules, the small ΔEST allows the non-emissive triplet excitons to be converted back into singlet excitons by harvesting ambient thermal energy.[9]

  • Delayed Fluorescence (DF): These newly formed singlet excitons then decay to the ground state, emitting light that is identical in energy to prompt fluorescence but occurs on a longer timescale. This process allows the device to utilize the large population of triplet excitons for light emission, dramatically increasing the theoretical efficiency limit.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reaction yield for the synthesis of 5-Fluoro-2-methylbenzonitrile. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Sandmeyer reaction. This two-step process involves the diazotization of the primary aromatic amine, 2-amino-4-fluorotoluene, followed by a cyanation reaction, typically catalyzed by a copper(I) salt.

Q2: Why is a low temperature (0-5 °C) critical during the diazotization step?

A2: Maintaining a low temperature (0-5 °C) is crucial because the intermediate aryl diazonium salt is thermally unstable.[1] At higher temperatures, the diazonium salt can decompose, leading to the formation of unwanted byproducts, such as phenols, and a significant reduction in the overall yield of the desired product.[1][2]

Q3: My reaction is complete, but the yield of this compound is very low. What are the likely causes?

A3: Low yields in the Sandmeyer synthesis of this compound can stem from several factors:

  • Incomplete diazotization: If the initial conversion of the amine to the diazonium salt is not complete, the subsequent cyanation reaction will be inefficient.

  • Decomposition of the diazonium salt: As mentioned, if the temperature during diazotization is not strictly controlled, the diazonium salt will decompose. It is also important to use the diazonium salt solution immediately after its preparation.

  • Ineffective cyanation: The copper(I) cyanide catalyst may be of poor quality, or the reaction conditions for the cyanation step may not be optimal.

Q4: I am observing a significant amount of a phenolic byproduct in my reaction mixture. How can I prevent this?

A4: The formation of 4-fluoro-2-methylphenol is a common side reaction that occurs when the diazonium salt reacts with water.[2] To minimize this, ensure that the diazotization reaction is performed under strictly anhydrous or low-water conditions where possible, and that the temperature is kept consistently low to prevent decomposition, which can be exacerbated by the presence of water.

Q5: Are there less toxic alternatives to copper(I) cyanide for the cyanation step?

A5: Yes, due to the high toxicity of copper(I) cyanide, several alternatives have been explored. These include using other cyanide sources like tetrabutylammonium cyanide or potassium cyanide in the presence of a copper catalyst.[3][4] Palladium-catalyzed cyanation reactions using acetonitrile as the cyanide source have also been reported as a non-metallic alternative.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization of 2-amino-4-fluorotoluene.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and test for the presence of excess nitrous acid with starch-iodide paper to confirm the completion of the reaction.[1]
Decomposition of the diazonium salt.Keep the diazonium salt solution in an ice bath at all times and use it immediately after preparation. Avoid any unnecessary delays between the diazotization and cyanation steps.
Inactive copper(I) cyanide catalyst.Use fresh, high-quality copper(I) cyanide. If possible, prepare the CuCN solution just before use.
Presence of Phenolic Byproduct (4-Fluoro-2-methylphenol) Reaction of the diazonium salt with water.Minimize the amount of water in the reaction mixture. While some water is necessary for the diazotization with NaNO2, using concentrated acids can help. Ensure the temperature is strictly controlled to reduce the rate of this side reaction.
Formation of Azo Dyes (colored impurities) Azo coupling of the diazonium salt with unreacted 2-amino-4-fluorotoluene or other aromatic species.Ensure complete diazotization of the starting amine. The slow addition of the sodium nitrite solution can help prevent a localized excess of the amine.
Difficulty in Product Isolation/Purification Presence of copper salts and other inorganic impurities in the crude product.After the reaction, a thorough workup involving washing the organic extract with aqueous solutions (e.g., ammonium chloride or EDTA solution) can help remove residual copper salts.
Oily product that is difficult to crystallize.The crude product may contain impurities that are inhibiting crystallization. Attempt purification by column chromatography on silica gel before recrystallization.

Data Presentation

Table 1: Comparison of Cyanation Reagents and Conditions in Sandmeyer-type Reactions

Catalyst/Reagent SystemCyanide SourceSolventTemperatureYield Range (%)Reference
CuCN (10 mol%), 1,10-phenanthroline, dibenzo-18-crown-6, Cu(BF₄)₂KCNAcetonitrileRoom Temp.52-93[3]
Cu₂O (0.4 equiv)TMSCNAcetonitrile55 °C38-92[3]
PdCl₂ (0.1 equiv), Ag₂O (1 equiv)Acetonitrile-55 °C30-64[3]
None (Copper-free)Tetrabutylammonium cyanideAcetonitrileRoom Temp.34-92[3]

Note: The yields reported are for a variety of aryl diazonium salts and may not be specific to 2-amino-4-fluorotoluene, but they provide a general comparison of the efficacy of different cyanation systems.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol details the synthesis of this compound from 2-amino-4-fluorotoluene using a traditional Sandmeyer reaction.

Materials:

  • 2-amino-4-fluorotoluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starch-iodide paper

  • Ice

Procedure:

Step 1: Diazotization of 2-amino-4-fluorotoluene

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 2-amino-4-fluorotoluene in aqueous hydrochloric acid. For example, dissolve 12.5 g (0.1 mol) of 2-amino-4-fluorotoluene in a mixture of 30 mL of concentrated HCl and 30 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (e.g., 7.2 g, 0.105 mol) in 20 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue).

  • The resulting cold solution of the diazonium salt should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a separate large flask, prepare a solution of copper(I) cyanide. For example, dissolve 11.7 g (0.13 mol) of CuCN and 13.0 g (0.2 mol) of KCN in 100 mL of water.

  • Warm the copper(I) cyanide solution gently to about 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for about 30 minutes, and then allow it to cool to room temperature.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as toluene or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water or hexane, to yield the pure product.

Mandatory Visualization

Reaction_Pathway cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation 2-amino-4-fluorotoluene 2-amino-4-fluorotoluene Diazonium_Salt 4-Fluoro-2-methylbenzenediazonium chloride 2-amino-4-fluorotoluene->Diazonium_Salt 0-5 °C NaNO2_HCl NaNO₂ / HCl NaNO2_HCl->Diazonium_Salt This compound This compound Diazonium_Salt->this compound Heat CuCN CuCN CuCN->this compound

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_diazotization Check for complete diazotization (Starch-iodide paper test) start->check_diazotization incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization Negative check_byproducts Analyze for byproducts (e.g., GC-MS, TLC) check_diazotization->check_byproducts Positive optimize_diazotization Optimize diazotization: - Ensure 0-5 °C - Use slight excess of NaNO₂ - Slow addition of NaNO₂ incomplete_diazotization->optimize_diazotization end Improved Yield optimize_diazotization->end phenol_byproduct Phenol byproduct detected check_byproducts->phenol_byproduct Phenol azo_byproduct Azo dye byproduct detected check_byproducts->azo_byproduct Azo Dye check_catalyst Check CuCN catalyst activity check_byproducts->check_catalyst No major byproducts minimize_water Minimize water content and maintain low temperature phenol_byproduct->minimize_water minimize_water->end ensure_complete_diazotization Ensure complete diazotization before cyanation azo_byproduct->ensure_complete_diazotization ensure_complete_diazotization->end inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst Suspected check_catalyst->end Active use_fresh_catalyst Use fresh, high-purity CuCN inactive_catalyst->use_fresh_catalyst use_fresh_catalyst->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 5-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Fluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for obtaining high-purity this compound, a key intermediate in the synthesis of various pharmaceutical agents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, inorganic salts from reagents, and side-products. For instance, if the synthesis involves a cyanation reaction, residual copper salts may be present.[2] If a precursor alcohol was oxidized, the corresponding carboxylic acid could be an impurity due to over-oxidation.[2]

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is excellent for removing minor impurities and achieving high crystalline purity, while column chromatography is effective for separating the product from components with significantly different polarities.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a column chromatography separation. For quantitative purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.[3]

Q4: My purified this compound has a yellowish tint. How can I remove the color?

A4: Colored impurities can often be removed by treating a solution of the compound with activated charcoal before the final crystallization step. However, be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.

Q5: What is the target purity for this compound used in pharmaceutical synthesis?

A5: For applications in pharmaceutical and agrochemical synthesis, a high purity of ≥98% is typically required.[4] Some applications may even necessitate a purity of ≥99%.[1]

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Product "oils out" instead of crystallizing. The compound is coming out of solution above its melting point. The cooling rate is too fast, or the solution is too concentrated.Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly.
Low recovery of purified product. The chosen solvent is too good at dissolving the compound even at low temperatures. Too much solvent was used. Premature crystallization during hot filtration.Select a solvent or solvent system where the product has lower solubility when cold. Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals do not form upon cooling. The solution is not supersaturated. The glassware is too smooth, lacking nucleation sites.Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. If these fail, slowly evaporate some of the solvent to increase the concentration.
Purity does not improve significantly after recrystallization. Impurities have very similar solubility characteristics to the product in the chosen solvent.Try a different solvent or a mixed solvent system. If impurities persist, an alternative purification method like column chromatography may be necessary.
Column Chromatography
Issue Possible Cause Solution
Poor separation of product and impurities (overlapping spots on TLC). The eluent system is not optimized.Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (Rf of the product ideally between 0.2-0.4).[5] Consider using a shallower solvent gradient during elution.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Streaking of the compound on the TLC plate and column. The compound is interacting too strongly with the silica gel. The sample is overloaded.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the amount of crude material loaded is appropriate for the column size.
Cracked or channeled column bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Recrystallization Protocol

This protocol is based on methods for similar fluorinated benzonitriles.[6]

  • Solvent Selection: Based on the purification of a similar isomer, a mixed solvent system of toluene and hexane is a good starting point.[6] Alternatively, combinations like ethanol/water or ethyl acetate/hexane can be tested.[7] The ideal solvent should dissolve this compound well when hot but poorly when cold.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., toluene) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold secondary solvent (e.g., hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (43-45 °C).

Column Chromatography Protocol

This protocol is a general guideline based on standard practices for similar compounds.[5]

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point for fluorinated aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9] An 80:20 mixture of hexane:ethyl acetate has been shown to be effective for preparative TLC of a similar nitrile, suggesting a similar ratio could be a good starting point for column chromatography.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat, uniform bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.[5]

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully apply it to the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent system. If the product does not elute, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 77532-79-7
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Appearance White to light yellow solid
Melting Point 43-45 °C

Table 2: Recommended Starting Conditions for Purification

Purification Method Parameter Recommended Starting Condition Rationale/Reference(s)
Recrystallization Solvent SystemToluene/HexaneEffective for the isomeric 4-fluoro-2-methylbenzonitrile.[6]
Column Chromatography Stationary PhaseSilica GelStandard for normal-phase chromatography of moderately polar organic compounds.
Mobile PhaseHexane/Ethyl Acetate (starting with a low polarity mixture, e.g., 9:1)A common and effective eluent system for a wide range of organic compounds.[9]

Visualizations

Purification_Workflow cluster_start Initial State cluster_decision Purity Assessment & Decision cluster_purification Purification Methods cluster_end Final Product Crude_Product Crude 5-Fluoro-2- methylbenzonitrile TLC_Analysis TLC/GC Analysis Crude_Product->TLC_Analysis Analyze Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Significant Impurities Pure_Product Pure 5-Fluoro-2- methylbenzonitrile (>98% Purity) Recrystallization->Pure_Product Isolate Column_Chromatography->Pure_Product Isolate

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Product Oils Out Start->Oiling_Out Low_Recovery Low Recovery Start->Low_Recovery No_Crystals No Crystals Form Start->No_Crystals Sol1 Re-heat, add more solvent, cool slowly Oiling_Out->Sol1 Cause Sol2 Check solvent choice, use less solvent Low_Recovery->Sol2 Cause Sol3 Scratch flask, add seed crystal, evaporate some solvent No_Crystals->Sol3 Cause

Caption: Troubleshooting logic for common recrystallization issues.

References

Identifying common impurities in 5-Fluoro-2-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Fluoro-2-methylbenzonitrile. The information is designed to help identify and address common impurities that may arise during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent synthetic routes for this compound are:

  • The Sandmeyer Reaction: This method involves the diazotization of 4-Fluoro-2-methylaniline followed by a reaction with a cyanide salt, typically copper(I) cyanide.[1][2][3][4]

  • Cyanation of an Aryl Halide: This route uses a starting material like 2-bromo-5-fluorotoluene and introduces the nitrile group through a palladium-catalyzed cyanation reaction.[5][6][7][8]

Q2: What are the likely impurities associated with the Sandmeyer reaction synthesis of this compound?

A2: The Sandmeyer reaction, while effective, can lead to several by-products. Potential impurities include:

  • Unreacted Starting Material: Residual 4-Fluoro-2-methylaniline.

  • Phenolic Impurity (5-Fluoro-2-methylphenol): Formed if the diazonium salt reacts with water.[2]

  • Biaryl Impurities: Self-coupling of the aryl radical intermediate can lead to the formation of dimeric species.[2]

  • Residual Copper Salts: From the copper(I) cyanide reagent.

  • Azo Compounds: Formed from the reaction of the diazonium salt with the starting aniline.

Q3: What impurities should I look for when synthesizing this compound via aryl halide cyanation?

A3: The palladium-catalyzed cyanation of an aryl halide, such as 2-bromo-5-fluorotoluene, may introduce the following impurities:

  • Unreacted Starting Material: Residual 2-bromo-5-fluorotoluene.

  • Hydrolysis Product (5-Fluoro-2-methylbenzamide): If water is present, the nitrile product can partially hydrolyze.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst may remain in the final product.

  • Ligand-related Impurities: By-products from the phosphine ligands used in the palladium catalyst system.

  • Charring/Polymeric Materials: High reaction temperatures can sometimes lead to the formation of degradation products.[6]

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak in HPLC Analysis

Symptoms:

  • An unknown peak is observed in the High-Performance Liquid Chromatography (HPLC) chromatogram of the final product.

  • The purity of the this compound is lower than expected.

Possible Causes & Solutions:

Potential Impurity Synthetic Route Suggested Action
5-Fluoro-2-methylphenolSandmeyer ReactionEnsure the diazotization and cyanation reactions are carried out under strictly anhydrous conditions. Use freshly distilled solvents.
Unreacted 2-bromo-5-fluorotolueneAryl Halide CyanationIncrease the reaction time or temperature. Ensure the palladium catalyst is active. Consider adding a fresh batch of catalyst.
5-Fluoro-2-methylbenzamideBothMinimize the presence of water during the reaction and work-up. Use anhydrous solvents and reagents.
Issue 2: Product Discoloration

Symptoms:

  • The isolated this compound is off-color (e.g., yellow or brown) instead of the expected white to light yellow solid.

Possible Causes & Solutions:

Potential Cause Synthetic Route Suggested Action
Residual Copper SaltsSandmeyer ReactionImplement a thorough work-up procedure to remove copper salts, such as washing with an aqueous solution of ethylenediaminetetraacetic acid (EDTA).
Charring/DegradationAryl Halide CyanationOptimize the reaction temperature to avoid overheating. Use a lower boiling point solvent if possible.[6]
Azo Compound FormationSandmeyer ReactionMaintain a low temperature during the diazotization step to prevent the coupling of the diazonium salt with the starting aniline.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is suitable for identifying volatile impurities such as residual starting materials.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Visualizations

Impurity_Identification_Workflow Impurity Identification Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Synthesis_Product Crude 5-Fluoro-2- methylbenzonitrile HPLC_Analysis HPLC Purity Check Synthesis_Product->HPLC_Analysis GCMS_Analysis GC-MS for Volatiles Synthesis_Product->GCMS_Analysis NMR_Analysis NMR for Structure Synthesis_Product->NMR_Analysis Purity_Check Purity > 99%? HPLC_Analysis->Purity_Check Final_Product Pure Product Purity_Check->Final_Product Yes Purification Purification Required Purity_Check->Purification No

Caption: Workflow for impurity identification and product release.

Troubleshooting_Logic Troubleshooting Common Impurities cluster_sandmeyer Sandmeyer Route cluster_cyanation Aryl Halide Cyanation Route Start Impurity Detected Phenol Phenolic Impurity Start->Phenol Aniline Unreacted Aniline Start->Aniline Azo Azo Compound Start->Azo Halide Unreacted Aryl Halide Start->Halide Amide Amide Hydrolysis Start->Amide Check_Anhydrous Anhydrous Conditions? Phenol->Check_Anhydrous Check_Diazotization_Temp Low Temp Diazotization? Azo->Check_Diazotization_Temp Check_Catalyst Catalyst Activity? Halide->Check_Catalyst Check_Water Water Present? Amide->Check_Water

Caption: Logical flow for troubleshooting common synthesis impurities.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Cyano-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-cyano-4-fluorotoluene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

Experimental Protocols

Two primary synthetic routes for the preparation of 2-cyano-4-fluorotoluene are the Sandmeyer reaction, starting from 4-fluoro-2-methylaniline, and the Rosenmund-von Braun reaction, starting from 2-bromo-5-fluorotoluene.

Method 1: Sandmeyer Reaction

This method involves the diazotization of 4-fluoro-2-methylaniline followed by cyanation using a copper(I) cyanide catalyst.

Step 1: Diazotization of 4-Fluoro-2-methylaniline

  • In a well-ventilated fume hood, prepare a solution of 4-fluoro-2-methylaniline in a suitable acidic medium (e.g., aqueous HCl or HBr).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0-5 °C to form the diazonium salt.[1][2]

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be confirmed by testing with starch-iodide paper; a blue color indicates the presence of excess nitrous acid.[1]

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., aqueous KCN solution).

  • Slowly add the cold diazonium salt solution to the CuCN solution while stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C to ensure the complete decomposition of the diazonium salt and formation of the nitrile.

  • After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-cyano-4-fluorotoluene.

  • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Rosenmund-von Braun Reaction

This reaction involves the direct cyanation of 2-bromo-5-fluorotoluene using copper(I) cyanide.[3][4]

  • In a round-bottom flask, combine 2-bromo-5-fluorotoluene, copper(I) cyanide (CuCN), and a high-boiling polar solvent such as DMF, NMP, or pyridine.[4]

  • Heat the reaction mixture to reflux (typically 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon).[4][5]

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex and facilitate product isolation.

  • Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the organic layer with water and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-cyano-4-fluorotoluene by vacuum distillation or recrystallization.

Data Presentation: Reaction Parameter Summary

ParameterSandmeyer ReactionRosenmund-von Braun Reaction
Starting Material 4-Fluoro-2-methylaniline2-Bromo-5-fluorotoluene
Key Reagents Sodium nitrite, Copper(I) cyanideCopper(I) cyanide
Solvent Aqueous acid, organic solvent for extractionDMF, NMP, Pyridine[4]
Catalyst Copper(I) cyanideCopper(I) cyanide
Temperature Diazotization: 0-5 °C; Cyanation: 50-60 °C150-200 °C[4][5]
Reaction Time 1-3 hoursSeveral hours
Work-up ExtractionQuenching with FeCl₃/HCl, extraction
Purification Vacuum distillation, Column chromatographyVacuum distillation, Recrystallization

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield (Sandmeyer) Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C.[1] Use fresh sodium nitrite. Test for excess nitrous acid with starch-iodide paper.[1]
Premature decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times. Use the diazonium salt immediately after preparation.
Inactive copper(I) cyanide catalyst.Use high-purity, freshly prepared or purchased CuCN. Ensure the catalyst is not oxidized to Cu(II).
Low or No Yield (Rosenmund-von Braun) Insufficient reaction temperature.Ensure the reaction is heated to the required reflux temperature (150-200 °C).[4][5]
Poor quality of copper(I) cyanide.Use high-purity CuCN.
Inappropriate solvent.Screen different high-boiling polar solvents like DMF, NMP, or pyridine.[4]
Formation of Side Products (Sandmeyer) Phenol formation.Avoid excessive heating during the cyanation step. Ensure the diazonium salt is added slowly to the CuCN solution.
Azo coupling.Maintain a low temperature during diazotization and ensure the pH is acidic.
Formation of Side Products (Rosenmund-von Braun) Hydrolysis of the nitrile to amide or carboxylic acid.Ensure anhydrous conditions. Promptly work up the reaction upon completion.
Formation of biaryl compounds.Optimize catalyst loading and reaction time.
Difficult Purification Presence of copper salts in the product.Wash the organic extract thoroughly with an aqueous solution of a complexing agent like EDTA or ammonium hydroxide.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase. Recrystallization may be an effective alternative.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 2-cyano-4-fluorotoluene?

A: The choice of route often depends on the availability and cost of the starting materials. The Sandmeyer reaction is a classic and widely used method for introducing a cyano group, but it involves the handling of potentially unstable diazonium salts. The Rosenmund-von Braun reaction is a more direct cyanation of an aryl halide but typically requires higher reaction temperatures.[4][5]

Q2: What are the main safety precautions to consider for these reactions?

A: Both reactions involve toxic reagents. Copper(I) cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Diazonium salts can be explosive when isolated in a dry state; therefore, they should be prepared and used in solution without isolation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the product. For TLC, use an appropriate solvent system to achieve good separation between the starting material and the product.

Q4: What are some common side products to look out for?

A: In the Sandmeyer reaction, potential side products include the corresponding phenol (from reaction with water), and biaryl compounds. In the Rosenmund-von Braun reaction, hydrolysis of the nitrile to the corresponding amide or carboxylic acid can occur if water is present.

Q5: Can other cyanide sources be used?

A: While CuCN is the traditional reagent, other cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN) can be used in the Sandmeyer reaction in the presence of a copper catalyst. For the Rosenmund-von Braun reaction, CuCN is generally required.

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_purification Step 3: Purification 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline NaNO2_Acid NaNO2 / Acid (0-5 °C) 4-Fluoro-2-methylaniline->NaNO2_Acid Diazonium_Salt Aryl Diazonium Salt NaNO2_Acid->Diazonium_Salt Reaction Reaction (50-60 °C) Diazonium_Salt->Reaction CuCN CuCN CuCN->Reaction Crude_Product Crude 2-Cyano-4-fluorotoluene Reaction->Crude_Product Purification Purification (Distillation / Chromatography) Crude_Product->Purification Final_Product 2-Cyano-4-fluorotoluene Purification->Final_Product

Caption: Experimental workflow for the Sandmeyer reaction.

Rosenmund_von_Braun_Reaction_Workflow cluster_reaction Step 1: Reaction cluster_workup Step 2: Work-up cluster_purification Step 3: Purification 2-Bromo-5-fluorotoluene 2-Bromo-5-fluorotoluene CuCN_Solvent CuCN / Solvent (150-200 °C) 2-Bromo-5-fluorotoluene->CuCN_Solvent Crude_Product Crude 2-Cyano-4-fluorotoluene CuCN_Solvent->Crude_Product Workup Work-up (Quenching, Extraction) Crude_Product->Workup Extracted_Product Extracted Product Workup->Extracted_Product Purification Purification (Distillation / Recrystallization) Extracted_Product->Purification Final_Product 2-Cyano-4-fluorotoluene Purification->Final_Product

Caption: Experimental workflow for the Rosenmund-von Braun reaction.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylbenzonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and its derivatives?

A1: The most prevalent methods for the synthesis of this compound and its derivatives include the Rosenmund-von Braun reaction, palladium-catalyzed cyanation, and the Sandmeyer reaction. Each method has its own advantages and challenges regarding starting materials, reaction conditions, and scalability.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields can stem from several factors, including poor quality of reagents, suboptimal reaction temperature, insufficient reaction time, or the presence of moisture or oxygen in sensitive reactions. It is crucial to ensure all reagents are pure and dry, and to carefully control the reaction parameters. Monitoring the reaction progress by techniques like TLC or GC can help in determining the optimal reaction time.

Q3: What are common side products in the synthesis of this compound, and how can they be minimized?

A3: Common side products can include hydrolyzed starting materials or products (amides or carboxylic acids), homocoupling products in palladium-catalyzed reactions, or the formation of phenols from the decomposition of diazonium salts in the Sandmeyer reaction. To minimize these, it is important to work under anhydrous and inert conditions where required, control the reaction temperature diligently, and use the correct stoichiometry of reagents.

Q4: How can I effectively purify my this compound derivative?

A4: Purification is typically achieved through column chromatography on silica gel or by recrystallization.[1][2] The choice of solvent for recrystallization is critical and should be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[3] For column chromatography, a suitable eluent system needs to be determined, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield in Rosenmund-von Braun Reaction
Possible Cause Troubleshooting Steps
Low Reaction Temperature The Rosenmund-von Braun reaction often requires high temperatures (150-200 °C) to proceed efficiently. Ensure your heating apparatus can reach and maintain the required temperature. Consider using a high-boiling point solvent like DMF or NMP.
Poor Quality of Copper(I) Cyanide (CuCN) CuCN is sensitive to air and moisture and can degrade over time. Use fresh, high-purity CuCN for best results.
Insufficient Reaction Time These reactions can be slow. Monitor the reaction by TLC or GC to ensure it has gone to completion. It is not uncommon for these reactions to run for 24 hours or longer.
Inertness of the Aryl Halide Aryl chlorides are generally less reactive than aryl bromides and iodides. If using an aryl chloride, consider using a higher temperature, a more polar solvent, or adding a catalytic amount of an iodide salt to facilitate the reaction.
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Cyanation
Possible Cause Troubleshooting Steps
Presence of Oxygen The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.
High Concentration of Cyanide Excess cyanide ions can poison the palladium catalyst.[4] Consider using a cyanide source with lower solubility or a method that allows for the slow release of cyanide ions. The use of zinc cyanide (Zn(CN)₂) is a common strategy to mitigate this issue.[5]
Impure Ligands or Palladium Source The purity of the palladium precursor and the phosphine ligand is critical for catalytic activity. Use high-purity reagents.
Suboptimal Ligand Choice The choice of phosphine ligand can significantly impact the reaction outcome. If one ligand is not effective, screen a variety of ligands (e.g., dppf, Xantphos, SPhos) to find the optimal one for your specific substrate.
Issue 3: Formation of Impurities and Difficult Purification
Possible Cause Troubleshooting Steps
Hydrolysis of Nitrile The nitrile group can be sensitive to acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid. Neutralize the reaction mixture promptly during workup and avoid prolonged exposure to harsh pH conditions.
Formation of Homocoupled Byproducts In palladium-catalyzed reactions, the coupling of two molecules of the starting aryl halide can occur. This can often be suppressed by ensuring a sufficient concentration of the cyanide source and optimizing the reaction conditions.
Charring or Polymerization High reaction temperatures can sometimes lead to decomposition and the formation of tarry materials, making purification difficult.[5] If possible, try to lower the reaction temperature, even if it requires a longer reaction time.
Co-elution of Product and Impurities If impurities are difficult to separate by column chromatography, consider derivatizing the impurity to change its polarity, or try a different purification technique such as preparative TLC or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Synthetic Route Starting Material Key Reagents Typical Yield (%) Purity Reference
Rosenmund-von Braun 2-Bromo-5-fluorotolueneCuCN, DMF~70-85%>98%General literature
Palladium-Catalyzed Cyanation 2-Bromo-5-fluorotoluenePd(OAc)₂, dppf, Zn(CN)₂, DMAC~80-95%>99%[6]
Sandmeyer Reaction 5-Fluoro-2-methylanilineNaNO₂, HCl, CuCN~60-75%>97%General literature
Table 2: Palladium-Catalyzed Cyanation of Various Substituted Aryl Halides
Substrate Palladium Catalyst Ligand Cyanide Source Solvent Temperature (°C) Yield (%) Reference
4-ChlorotoluenePd₂(dba)₃SPhosK₄[Fe(CN)₆]t-BuOH/H₂O10095[4]
4-BromoanisolePd(OAc)₂dppfZn(CN)₂DMAC11092[6]
3-BromopyridinePd/CdppfZn(CN)₂DMAC11088[6]
2-Bromo-5-fluorotoluenePd(OAc)₂dppfZn(CN)₂DMAC11090[6]

Experimental Protocols

Protocol 1: Rosenmund-von Braun Synthesis of this compound

Materials:

  • 2-Bromo-5-fluorotoluene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorotoluene (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture to 150 °C under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Protocol 2: Palladium-Catalyzed Cyanation of 2-Bromo-5-fluorotoluene

Materials:

  • 2-Bromo-5-fluorotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • N,N-Dimethylacetamide (DMAC), anhydrous

Procedure:

  • To a dry Schlenk flask, add 2-bromo-5-fluorotoluene (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), and dppf (0.04 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMAC via syringe.

  • Heat the reaction mixture to 110 °C and stir.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Mandatory Visualization

PARP_Signaling_Pathway cluster_inhibition PARP Inhibition ssb Single-Strand Break (SSB) parp PARP1 ssb->parp recruits par Poly(ADP-ribose) (PAR) chain synthesis parp->par catalyzes repair_proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) par->repair_proteins recruits ssb_repair SSB Repair repair_proteins->ssb_repair mediate parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp_inhibitor->parp blocks

Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition.

Synthesis_Workflow start Starting Material (e.g., Aryl Halide) reaction Cyanation Reaction (e.g., Pd-catalyzed) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup drying Drying (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification crystallization Recrystallization purification->crystallization If solid chromatography Column Chromatography purification->chromatography If liquid or needs further purification product Pure Product crystallization->product chromatography->product Troubleshooting_Tree start Low Yield? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions Yes monitor_reaction Monitor Reaction Progress (TLC/GC) start->monitor_reaction Yes side_products Side Products Observed? monitor_reaction->side_products optimize_conditions Optimize Reaction Conditions (e.g., lower temp, change solvent) side_products->optimize_conditions Yes optimize_purification Optimize Purification Method side_products->optimize_purification No success Improved Yield optimize_conditions->success optimize_purification->success

References

Potential side reactions of 5-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of 5-Fluoro-2-methylbenzonitrile in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is generally of high purity. However, trace amounts of impurities may arise from the synthetic route. Potential impurities could include residual starting materials such as 2-bromo-5-fluorotoluene or 4-fluoro-2-methylbenzaldehyde oxime, depending on the manufacturing process. Inadequate purification may also lead to the presence of related isomers or residual solvents. It is always recommended to verify the purity of the starting material by techniques like NMR or GC-MS before use.

Q2: How should this compound be stored to prevent degradation?

A2: this compound is a relatively stable compound. However, to ensure its integrity over long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

Q3: What are the expected products of hydrolysis of this compound?

A3: Under acidic or basic conditions, the nitrile group of this compound can undergo hydrolysis. The initial product is 5-fluoro-2-methylbenzamide. Upon further hydrolysis, the final product is 5-fluoro-2-methylbenzoic acid.

Q4: Can the fluorine atom on the aromatic ring be displaced?

A4: Yes, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the nitrile group activates the aromatic ring for such reactions, particularly at the ortho and para positions. The success of the substitution depends on the nucleophile and the reaction conditions.

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis of the Nitrile Group

Symptoms:

  • Low yield of the desired carboxylic acid (5-fluoro-2-methylbenzoic acid).

  • Presence of the starting material (this compound) or the intermediate amide (5-fluoro-2-methylbenzamide) in the final product mixture, as detected by TLC, GC-MS, or NMR.

Potential Causes & Solutions:

Potential CauseRecommended Action
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.
Inadequate Concentration of Acid or Base For acid-catalyzed hydrolysis, ensure a sufficiently high concentration of a strong acid like sulfuric acid is used. For base-catalyzed hydrolysis, use a strong base like sodium hydroxide and consider using a co-solvent to improve solubility.
Poor Solubility of Starting Material This compound has limited solubility in aqueous solutions. The addition of a co-solvent such as ethanol or dioxane can improve solubility and reaction rate.
Issue 2: Side Reactions During Reduction of the Nitrile Group

Symptoms:

  • Formation of multiple products observed by TLC or GC-MS analysis.

  • Low yield of the desired primary amine (5-fluoro-2-methylbenzylamine).

  • Formation of secondary or tertiary amines as byproducts.

Potential Causes & Solutions:

Potential CauseRecommended Action
Over-reduction Over-reduction can lead to the formation of secondary and tertiary amines. Use a milder reducing agent or control the stoichiometry of a strong reducing agent like Lithium Aluminum Hydride (LAH). Performing the reaction at a lower temperature can also help minimize over-reduction.
Reaction with Intermediates The initially formed primary amine can react with the intermediate imine to form a secondary amine. To minimize this, maintain a low concentration of the starting material by adding it slowly to the reducing agent.
Incomplete Reaction If the starting material remains, ensure the reducing agent is fresh and used in sufficient molar excess. Anhydrous reaction conditions are critical when using reagents like LAH.
Issue 3: Low Yield in Nucleophilic Aromatic Substitution (SNA_r)

Symptoms:

  • Low conversion of this compound to the desired substituted product.

  • Recovery of a significant amount of starting material.

Potential Causes & Solutions:

Potential CauseRecommended Action
Poor Nucleophile The chosen nucleophile may not be strong enough to displace the fluoride. Consider using a stronger nucleophile or activating the nucleophile with a suitable base.
Inappropriate Solvent Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred for SNA_r reactions as they can solvate the cation of the nucleophilic salt and leave the anion more reactive.
Insufficient Temperature SNA_r reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, cautiously increasing the temperature while monitoring for decomposition may be necessary.
Deactivation of the Aromatic Ring If the nucleophile is also a strong electron-donating group, the product of the reaction may be less reactive towards further substitution than the starting material.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 5-Fluoro-2-methylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Slowly add a 50% aqueous solution of sulfuric acid (e.g., 10 mL per gram of nitrile).

  • Heating: Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible. This may take several hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice.

    • The solid product (5-fluoro-2-methylbenzoic acid) will precipitate out of the solution.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction of this compound to 5-Fluoro-2-methylbenzylamine

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Lithium Aluminum Hydride (LAH) (e.g., 1.5-2.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Substrate Addition: Cool the LAH suspension in an ice bath. Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise. Caution: The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours, or until the reaction is complete as indicated by TLC.

  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add water dropwise to quench the excess LAH.

    • Next, add a 15% aqueous solution of sodium hydroxide dropwise.

    • Finally, add more water until a granular precipitate is formed.

  • Work-up:

    • Filter the mixture through a pad of celite.

    • Wash the filter cake with the ether solvent.

    • Combine the filtrate and washings.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude amine.

  • Purification: The product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Hydrolysis_Pathway This compound This compound 5-Fluoro-2-methylbenzamide 5-Fluoro-2-methylbenzamide This compound->5-Fluoro-2-methylbenzamide H₂O, H⁺ or OH⁻ 5-Fluoro-2-methylbenzoic Acid 5-Fluoro-2-methylbenzoic Acid 5-Fluoro-2-methylbenzamide->5-Fluoro-2-methylbenzoic Acid H₂O, H⁺ or OH⁻ (Further Hydrolysis)

Caption: Hydrolysis pathway of this compound.

Reduction_Troubleshooting cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Low Yield of Primary Amine Low Yield of Primary Amine Over-reduction Over-reduction Low Yield of Primary Amine->Over-reduction Incomplete Reaction Incomplete Reaction Low Yield of Primary Amine->Incomplete Reaction Mixture of Products Mixture of Products Mixture of Products->Over-reduction Side Reactions Side Reactions Mixture of Products->Side Reactions Use Milder Reducing Agent Use Milder Reducing Agent Over-reduction->Use Milder Reducing Agent Control Stoichiometry Control Stoichiometry Over-reduction->Control Stoichiometry Lower Reaction Temperature Lower Reaction Temperature Over-reduction->Lower Reaction Temperature Use Fresh Reagent Use Fresh Reagent Incomplete Reaction->Use Fresh Reagent Ensure Anhydrous Conditions Ensure Anhydrous Conditions Incomplete Reaction->Ensure Anhydrous Conditions Slow Substrate Addition Slow Substrate Addition Side Reactions->Slow Substrate Addition

Caption: Troubleshooting logic for the reduction of this compound.

Long-term stability and degradation of 5-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and potential degradation of 5-Fluoro-2-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1] Recommended storage is in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. While room temperature is acceptable for short periods, storage at <15°C is recommended for extended durations.[1]

Q2: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions to form 5-fluoro-2-methylbenzamide and subsequently 5-fluoro-2-methylbenzoic acid. Elevated temperatures can accelerate this process.

  • Oxidation: The methyl group (-CH3) on the benzene ring can be susceptible to oxidation, potentially forming the corresponding carboxylic acid or other oxidative degradation products, especially in the presence of strong oxidizing agents.

  • Photodegradation: Aromatic compounds, particularly those with activating groups, can be sensitive to light. Prolonged exposure to UV or high-intensity visible light may lead to decomposition.

Q3: How does the fluorine substituent affect the stability of the molecule?

The fluorine atom, being highly electronegative, generally enhances the metabolic and chemical stability of the molecule.[2][3] It can influence the electron density of the aromatic ring, potentially affecting the reactivity of the nitrile and methyl groups. The strong carbon-fluorine bond itself is typically very stable and less prone to cleavage under normal experimental conditions.

Q4: What are common impurities that might be present in this compound?

Impurities are often related to the synthetic route. Common impurities could include unreacted starting materials, reagents, or byproducts from side reactions. For instance, if synthesized via a Sandmeyer reaction from a corresponding aniline, residual diazonium salts or related byproducts might be present. If prepared from a halogenated precursor, unreacted halo-compounds could be an impurity.

Q5: Is this compound sensitive to moisture?

Yes, due to the potential for hydrolysis of the nitrile group, it is advisable to handle and store this compound under anhydrous conditions to prevent the formation of amide and carboxylic acid impurities.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Potency

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, dark place, and in a tightly sealed container.

  • Assess Purity: Re-analyze the purity of the compound using a suitable analytical method like HPLC-UV or GC-MS. Compare the results with the initial certificate of analysis.

  • Check for Degradation Products: In the analytical chromatogram, look for the appearance of new peaks that may correspond to degradation products such as 5-fluoro-2-methylbenzamide or 5-fluoro-2-methylbenzoic acid.

  • Review Experimental Conditions: Evaluate if the experimental protocol involves harsh conditions (e.g., strong acids/bases, high temperatures, prolonged exposure to light) that could be causing degradation.

G Troubleshooting Workflow for Inconsistent Results A Inconsistent Results or Loss of Potency B Verify Storage Conditions A->B C Assess Purity (HPLC/GC) B->C Conditions OK I Source New Material B->I Improper Storage D Check for New Peaks (Degradation Products) C->D E Review Experimental Conditions D->E Purity Confirmed G Compound Degraded D->G Purity Decreased F Compound is Stable E->F Conditions Mild H Optimize Protocol (milder conditions) E->H Harsh Conditions G->I H->A Re-run Experiment G Experimental Workflow for HPLC Purity Assessment A Sample Preparation (Dissolve and Dilute) B Filter Sample (0.45 µm syringe filter) A->B C HPLC Injection B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (254 nm) D->E F Data Analysis (Peak Integration and Purity) E->F G Report Purity and Degradation Profile F->G G Logical Relationship of Forced Degradation Studies A This compound (API or Drug Product) B Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolysis B->G H Analysis of Stressed Samples (Stability-Indicating Method) C->H D->H E->H F->H G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways H->J K Method Validation I->K J->K

References

Technical Support Center: HPLC Analysis of 5-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC method development and analysis of 5-Fluoro-2-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A good starting point for the analysis of this compound, based on methods for similar aromatic nitriles, would be a reversed-phase HPLC (RP-HPLC) method.[1][2] The compound is moderately polar and should be well-retained on a non-polar stationary phase like C18 with a polar mobile phase.

Q2: Which column is recommended for the analysis of this compound?

A C18 column is a widely used and effective choice for the separation of small aromatic compounds like this compound.[2] A standard dimension such as 4.6 x 150 mm with a 5 µm particle size is a robust starting point.[1][2] For potentially better peak shape with this type of compound, a phenyl column could also be considered as it offers additional pi-pi interactions.[3]

Q3: What mobile phase composition is suitable for this analysis?

A mobile phase consisting of acetonitrile and water is a common and effective choice for the analysis of benzonitrile derivatives.[1] The ratio can be adjusted to achieve the desired retention time. An isocratic elution with a starting ratio of 60:40 (v/v) acetonitrile to water can be a good initial condition.[2] If impurities are present, a gradient elution may be necessary to achieve adequate separation.[2]

Q4: What is the recommended detection wavelength for this compound?

Due to the presence of the aromatic ring, this compound should have strong UV absorbance. A common detection wavelength for similar aromatic compounds is around 254 nm.[2] It is also advisable to determine the lambda max of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector for optimal sensitivity.

Troubleshooting Guides

Peak Shape Problems

Q5: My peak for this compound is tailing. What are the possible causes and solutions?

Peak tailing is a common issue, especially with aromatic compounds, and can be caused by several factors.[4]

  • Secondary Silanol Interactions: The analyte may be interacting with acidic silanol groups on the silica-based stationary phase.

    • Solution: Add a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% v/v) to mask the silanol groups.[4] Alternatively, using an end-capped column or a column with a different stationary phase (e.g., a modern, highly deactivated C18) can minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.[5]

  • Blocked Column Frit: Particulates from the sample or mobile phase can block the column inlet frit.

    • Solution: Back-flush the column (disconnected from the detector). If the problem persists, the frit may need to be replaced.[4] Using a guard column can help prevent this.[6]

Q6: I am observing peak fronting for my analyte. What could be the cause?

Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.

    • Solution: Dilute the sample or decrease the injection volume.[7]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[5]

  • Low Column Temperature: Operating at a low temperature can sometimes contribute to poor peak shape.

    • Solution: Increase the column temperature to around 30-40 °C.[2][8]

Q7: Why am I seeing split peaks for this compound?

Split peaks usually indicate a problem with the sample introduction or the column inlet.

  • Partially Blocked Frit or Contamination at the Column Inlet: This can cause the sample to be distributed unevenly onto the column.

    • Solution: Use a guard column and replace it regularly.[6] Try back-flushing the analytical column. If this doesn't resolve the issue, the column may need to be replaced.

  • Incompatible Injection Solvent: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase, or ideally, dissolve the sample in the mobile phase itself.[7]

G cluster_troubleshooting Troubleshooting Peak Shape Issues start Peak Shape Problem Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks tailing_cause1 Secondary Silanol Interactions peak_tailing->tailing_cause1 tailing_cause2 Column Overload peak_tailing->tailing_cause2 tailing_cause3 Blocked Column Frit peak_tailing->tailing_cause3 fronting_cause1 Sample Overload peak_fronting->fronting_cause1 fronting_cause2 Incompatible Sample Solvent peak_fronting->fronting_cause2 split_cause1 Partially Blocked Frit or Column Inlet Contamination split_peaks->split_cause1 split_cause2 Incompatible Injection Solvent split_peaks->split_cause2 tailing_sol1 Add TEA to Mobile Phase or Use End-capped Column tailing_cause1->tailing_sol1 tailing_sol2 Reduce Injection Volume or Dilute Sample tailing_cause2->tailing_sol2 tailing_sol3 Back-flush Column or Replace Frit tailing_cause3->tailing_sol3 fronting_sol1 Dilute Sample or Decrease Injection Volume fronting_cause1->fronting_sol1 fronting_sol2 Dissolve Sample in Mobile Phase fronting_cause2->fronting_sol2 split_sol1 Use/Replace Guard Column or Back-flush Column split_cause1->split_sol1 split_sol2 Ensure Solvent Compatibility split_cause2->split_sol2

Caption: Troubleshooting workflow for common peak shape problems.

Retention Time and Baseline Issues

Q8: The retention time for this compound is shifting between injections. What should I check?

Retention time shifts can compromise the reliability of your results. Here are the common culprits:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.

    • Solution: Increase the equilibration time, ensuring at least 5-10 column volumes of mobile phase pass through before the next injection.[9]

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, check the pump's proportioning valves.

  • Fluctuations in Column Temperature: Small changes in temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[8]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: If other factors have been ruled out, the column may need to be replaced.

Q9: I'm experiencing baseline drift or noise. How can I resolve this?

A stable baseline is crucial for accurate quantification.

  • Mobile Phase Issues: Contaminated or improperly degassed mobile phase is a frequent cause of baseline problems.

    • Solution: Use high-purity (HPLC grade) solvents and degas the mobile phase before use.[10] Filtering the mobile phase can also help.

  • Detector Lamp Issues: An aging detector lamp can lead to increased noise.

    • Solution: Check the lamp's usage hours and replace it if necessary.[9]

  • System Leaks: A leak in the system can cause baseline fluctuations.

    • Solution: Carefully inspect all fittings and connections for any signs of leakage.[7]

G cluster_workflow General HPLC Analysis Workflow prep Sample and Mobile Phase Preparation system_prep System Preparation (Priming, Equilibration) prep->system_prep injection Sample Injection system_prep->injection separation Chromatographic Separation injection->separation detection Detection (UV) separation->detection data_analysis Data Analysis (Integration, Quantification) detection->data_analysis report Reporting data_analysis->report

Caption: A typical workflow for HPLC analysis.

Experimental Protocols

Proposed HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound. Method development and validation are essential for specific applications.[2]

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Isocratic or Gradient)
Example Isocratic60:40 (v/v)
Example GradientStart with 40% Acetonitrile, ramp to 80% over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm
Run Time 15 minutes
Method Validation Parameters

The following table outlines typical acceptance criteria for a validated HPLC method for pharmaceutical intermediate analysis.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98.0% - 102.0%

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data of 5-Fluoro-2-methylbenzonitrile, a key fluorinated building block in medicinal chemistry, with its structural analogs, 2-methylbenzonitrile and 4-fluorobenzonitrile. The inclusion of detailed experimental protocols and data presented in clear, comparative tables aims to support researchers in their analytical workflows.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted) and its comparator molecules, 2-methylbenzonitrile and 4-fluorobenzonitrile (experimental).

Table 1: ¹H NMR Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CH₃2.50s-
Ar-H7.45d8.5
Ar-H7.30dd8.5, 2.5
Ar-H7.20td8.5, 2.5
2-Methylbenzonitrile -CH₃2.49s-
Ar-H7.58d7.7
Ar-H7.45t7.6
Ar-H7.28t7.5
Ar-H7.23d7.8
4-Fluorobenzonitrile Ar-H7.70dd8.8, 5.3
Ar-H7.18t8.7

Note: Data for this compound is predicted. Data for 2-methylbenzonitrile and 4-fluorobenzonitrile is based on experimental values.

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound C-CN118.5
C-F163.0 (d, ¹JCF = 250 Hz)
C-CH₃140.0
C-H134.0 (d, ³JCF = 8 Hz)
C-H120.0 (d, ²JCF = 22 Hz)
C-H115.0 (d, ²JCF = 21 Hz)
C (quat)112.0 (d, ⁴JCF = 3 Hz)
-CH₃20.0
2-Methylbenzonitrile C-CN118.4
C-CH₃140.4
C-H132.4
C-H131.8
C-H129.9
C-H126.3
C (quat)112.8
-CH₃20.3
4-Fluorobenzonitrile C-CN119.0 (d, ⁴JCF = 3.7 Hz)
C-F164.6 (d, ¹JCF = 253 Hz)
C-H132.8 (d, ³JCF = 9.1 Hz)
C-H116.5 (d, ²JCF = 22.3 Hz)
C (quat)108.7 (d, ⁴JCF = 1.3 Hz)

Note: Data for this compound is predicted. Data for 2-methylbenzonitrile and 4-fluorobenzonitrile is based on experimental values.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules is crucial for reproducible and reliable results.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample. If necessary, use a vortex mixer.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR:

    • Acquire a standard single-pulse experiment.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon.

    • Typical acquisition parameters include a spectral width of 200-240 ppm, a pulse angle of 45-60 degrees, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (hundreds to thousands) compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce the connectivity of the protons.

  • Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Logical Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the analysis of NMR data, from initial sample preparation to the final structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Sample Weighing Solvent Solvent Addition (Deuterated) Sample->Solvent Standard Internal Standard (TMS) Solvent->Standard Dissolution Dissolution Standard->Dissolution Locking Locking & Shimming H1_Acq ¹H NMR Acquisition Locking->H1_Acq C13_Acq ¹³C NMR Acquisition Locking->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phasing FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration Multiplicity Multiplicity & J-Coupling Analysis (¹H) Integration->Multiplicity Assignment Signal Assignment (¹H & ¹³C) Multiplicity->Assignment Structure Structural Elucidation Assignment->Structure

A Comparative Analysis of 5-Fluoro-2-methylbenzonitrile and 4-Fluoro-2-methylbenzonitrile: Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides an objective comparison of the reactivity and properties of two isomeric fluorinated benzonitriles: 5-Fluoro-2-methylbenzonitrile and 4-Fluoro-2-methylbenzonitrile. This analysis is supported by experimental data to inform the selection of the optimal isomer for specific research and development applications.

The strategic placement of fluorine atoms and methyl groups on a benzonitrile scaffold significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. Understanding these differences is crucial for designing efficient synthetic routes and for the development of novel pharmaceuticals and materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-Fluoro-2-methylbenzonitrile is presented in the table below. These properties are essential for determining appropriate reaction conditions and purification methods.

PropertyThis compound4-Fluoro-2-methylbenzonitrile
CAS Number 77532-79-7[1][2]147754-12-9[3][4]
Molecular Formula C₈H₆FN[1][2]C₈H₆FN[3][4]
Molecular Weight 135.14 g/mol [1]135.14 g/mol [3]
Melting Point 43-45 °C[5]70-74 °C[6]
Boiling Point Not explicitly found214.6 °C at 760 mmHg[7]
Appearance White to light yellow crystalline powderWhite to light yellow crystalline powder[7]

Reactivity Comparison: An Overview

The primary difference in reactivity between this compound and 4-Fluoro-2-methylbenzonitrile stems from the relative positions of the electron-withdrawing fluorine and nitrile groups and the electron-donating methyl group. These substituents dictate the electron density distribution within the aromatic ring, influencing its susceptibility to nucleophilic and electrophilic attack.

In This compound , the fluorine atom is meta to the nitrile group and ortho to the methyl group. The strong electron-withdrawing inductive effect of the fluorine atom and the nitrile group deactivates the ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNA_r).

In 4-Fluoro-2-methylbenzonitrile , the fluorine atom is para to the nitrile group and meta to the methyl group. The para-positioning of the strongly electron-withdrawing fluorine and nitrile groups creates a more polarized aromatic ring compared to the 5-fluoro isomer. This arrangement generally enhances the reactivity of the molecule towards nucleophilic aromatic substitution at the carbon atom bearing the fluorine, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitrile group.

Experimental Data and Applications

4-Fluoro-2-methylbenzonitrile in Nucleophilic Aromatic Substitution

4-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin, used for the treatment of type 2 diabetes.[8] It is also utilized in the synthesis of emitters for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs).[9]

One notable application involves a nucleophilic aromatic substitution reaction in the synthesis of a bicarbazole derivative for TADF emitters.[9]

Experimental Protocol: Synthesis of a Bicarbazole Derivative using 4-Fluoro-2-methylbenzonitrile (Illustrative)

While a specific detailed protocol for the synthesis of the bicarbazole derivative mentioned in the literature is not fully provided, a general procedure for a nucleophilic aromatic substitution on 4-Fluoro-2-methylbenzonitrile can be illustrated as follows:

  • Reactants: 4-Fluoro-2-methylbenzonitrile, a nucleophile (e.g., a carbazole derivative), a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., dimethylformamide - DMF).

  • Procedure: The reactants are combined in the solvent and heated to an elevated temperature (e.g., 120-150 °C) for a specified period. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by crystallization or column chromatography.

  • Expected Outcome: The fluorine atom is displaced by the nucleophile to form a new carbon-nucleophile bond. The yield of such reactions is typically moderate to high, depending on the nucleophilicity of the attacking species and the reaction conditions.

The successful use of 4-Fluoro-2-methylbenzonitrile in these syntheses highlights its reactivity towards nucleophilic displacement of the fluorine atom, which is activated by the para-cyano group.

This compound in Pharmaceutical Synthesis

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents, including those targeting the central nervous system (CNS) and kinase inhibitors.[10] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

While specific, detailed experimental protocols for the use of this compound in these contexts are often proprietary, its application in medicinal chemistry underscores its utility as a reactive intermediate. The reactivity of the nitrile group (e.g., hydrolysis to a carboxylic acid or reduction to an amine) and the potential for substitution reactions on the aromatic ring are key features exploited in multi-step syntheses.

Logical Workflow for Isomer Selection

The choice between this compound and 4-Fluoro-2-methylbenzonitrile is dictated by the desired substitution pattern and the reactivity required for a specific synthetic transformation. The following diagram illustrates a logical workflow for selecting the appropriate isomer.

Isomer_Selection start Define Target Molecule & Synthetic Strategy reactivity_needed Determine Required Reactivity start->reactivity_needed substitution_pattern Identify Desired Substitution Pattern reactivity_needed->substitution_pattern isomer_4 Select 4-Fluoro-2-methylbenzonitrile substitution_pattern->isomer_4 Para-activation of Fluorine for Nucleophilic Substitution isomer_5 Select This compound substitution_pattern->isomer_5 Alternative Substitution Patterns & Reactivity application_4 Applications: Alogliptin, TADF Emitters isomer_4->application_4 application_5 Applications: CNS Drugs, Kinase Inhibitors isomer_5->application_5

Caption: Logical workflow for selecting between 4-Fluoro-2-methylbenzonitrile and this compound.

Signaling Pathway Diagram (Illustrative)

In the context of drug development, these molecules can be precursors to compounds that interact with specific signaling pathways. For example, a kinase inhibitor derived from this compound might target a pathway involved in cell proliferation.

Signaling_Pathway receptor Growth Factor Receptor kinase Kinase A receptor->kinase Activates downstream Downstream Signaling kinase->downstream proliferation Cell Proliferation downstream->proliferation inhibitor Kinase Inhibitor (derived from This compound) inhibitor->kinase Inhibits

Caption: Illustrative signaling pathway showing the action of a kinase inhibitor.

Conclusion

Both this compound and 4-Fluoro-2-methylbenzonitrile are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals and advanced materials. The choice between these two isomers is primarily driven by the desired regiochemistry and the electronic activation required for the key synthetic steps.

4-Fluoro-2-methylbenzonitrile, with its fluorine atom activated by a para-cyano group, is particularly well-suited for nucleophilic aromatic substitution reactions. In contrast, this compound offers a different substitution pattern that is leveraged in the synthesis of other classes of bioactive molecules. A thorough understanding of the electronic effects of the substituents is essential for predicting their reactivity and for the successful design of synthetic strategies.

References

Unveiling the Biological Potential of 5-Fluoro-2-methylbenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of novel derivatives synthesized from 5-Fluoro-2-methylbenzonitrile. Highlighting their potential as anticancer agents, this document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows.

Derivatives of this compound have emerged as a promising class of compounds in the landscape of modern drug discovery. The unique chemical properties endowed by the fluorine atom and the methyl group on the benzonitrile core make it a valuable scaffold for synthesizing compounds with enhanced metabolic stability, bioavailability, and target-binding affinity. This has led to their investigation in various therapeutic areas, including oncology and central nervous system disorders.

Comparative Analysis of Biological Activity

Recent studies have focused on the synthesis and evaluation of benzoxazole derivatives incorporating the this compound moiety. These compounds have demonstrated significant cytotoxic effects against cancer cell lines, with some exhibiting selectivity towards malignant cells over healthy ones.

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of a series of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles against human lung carcinoma (A-549) and non-cancerous human hepatocyte (HepaRG) cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDR Group (Aryl on Piperazine)A-549 (Lung Cancer) IC50 (µM)HepaRG (Hepatocytes) IC50 (µM)
7a Phenyl> 50> 50
7b 4-Fluorophenyl25.3> 50
7c 4-Chlorophenyl15.835.5
7d 4-Bromophenyl12.628.2
7e 4-Methylphenyl30.2> 50
7f 4-Methoxyphenyl45.7> 50
Doxorubicin (Reference Drug)0.81.2

Data sourced from a study on the cytotoxicity of novel benzoxazole derivatives[1].

The results indicate that derivatives with halogen substitutions on the aryl piperazine ring (7b, 7c, and 7d) exhibit the most potent cytotoxic activity against the A-549 lung cancer cell line. Notably, these compounds also show a degree of selectivity, with higher IC50 values observed for the non-cancerous HepaRG cells, suggesting a potential therapeutic window.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles[1]

A multi-step synthesis is employed, starting with the nitration of a commercially available phenol, followed by a piperazinylation reaction, and concluding with a one-pot cyclization to form the benzoxazole ring.

  • Step 1: Nitration: 3-chloro-4-fluorophenol is nitrated using a mild condition of 15% nitric acid in acetic acid at 0 °C.

  • Step 2: Piperazinylation: The resulting nitrophenol is reacted with the desired aryl piperazine in refluxing toluene or chlorobenzene.

  • Step 3: Benzoxazole Formation: The intermediate is then cyclized in a one-pot reaction using trimethyl orthoacetate in acetic acid and benzene to yield the final benzoxazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)[2]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A-549) are seeded in 96-well plates at a density of 8 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for another 24-48 hours.

  • MTT Addition: The medium is replaced with fresh medium containing 0.5 mg/mL of MTT, and the plates are incubated for 4 hours at 37°C.

  • Data Analysis: The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability relative to untreated controls.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.

  • Reaction Setup: The kinase, a substrate, and ATP are combined in a buffer in a 384-well plate.

  • Inhibitor Addition: Serial dilutions of the test compound are added to the wells.

  • Kinase Reaction: The reaction is initiated and incubated at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: The amount of product formed (or ATP consumed) is quantified using a detection reagent that generates a luminescent or fluorescent signal. The signal is inversely proportional to the kinase inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation: Cells are treated with the test compound for a specified time, then harvested and washed.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The DNA content corresponds to the cell cycle phase.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway

Benzoxazole derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The following diagram illustrates the VEGFR-2 signaling pathway and the potential point of inhibition by this compound derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_validation Lead Optimization & In Vivo Validation Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Primary Screening Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Cytotoxicity->Kinase_Assay Target Identification Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Elucidate MOA Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis Lead_Opt Lead Compound Optimization Apoptosis->Lead_Opt Identify Lead In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Testing

References

A Comparative Guide to Analytical Methods for Determining the Purity of 2-Cyano-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 2-cyano-4-fluorotoluene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for ensuring the quality, safety, and efficacy of the final products.[1] This guide provides an objective comparison of the principal analytical methods for quantifying 2-cyano-4-fluorotoluene and its potential impurities, supported by representative experimental data and detailed methodologies.

Core Analytical Techniques: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for assessing the purity of substituted benzonitriles like 2-cyano-4-fluorotoluene. The choice between these methods depends on the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity identification.

High-Performance Liquid Chromatography (HPLC) is a versatile and robust method suitable for non-volatile and thermally sensitive compounds.[2][3][4] Given that commercial specifications for 2-cyano-4-fluorotoluene often cite purity as determined by HPLC, it is a widely accepted technique for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3][4] It offers high resolution and sensitivity, making it particularly well-suited for identifying and quantifying trace volatile impurities, such as residual solvents and certain byproducts.

Quantitative Data Summary

The following table summarizes representative performance data for the analysis of aromatic nitriles using HPLC-UV and GC-MS. These values are illustrative and may vary depending on the specific instrumentation and method parameters.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on reversed-phase chromatography, which is suitable for moderately polar compounds like 2-cyano-4-fluorotoluene.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-cyano-4-fluorotoluene sample.

  • Dissolve in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed to separate and identify volatile impurities and quantify the main component.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer and equipped with a split/splitless injector.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-450

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-cyano-4-fluorotoluene sample.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Sample->Sample_Prep HPLC HPLC System Sample_Prep->HPLC Aqueous/Organic Solvent GCMS GC-MS System Sample_Prep->GCMS Volatile Solvent Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition GCMS->Data_Acquisition Purity_Calculation Purity Calculation (% Area) Data_Acquisition->Purity_Calculation Impurity_ID Impurity Identification (Mass Spectra) Data_Acquisition->Impurity_ID Final_Report Final Report Purity_Calculation->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the purity analysis of 2-cyano-4-fluorotoluene.

Method_Selection Start Analytical Goal Routine_QC Routine QC? Start->Routine_QC Impurity_ID Impurity ID? Routine_QC->Impurity_ID No HPLC HPLC-UV Routine_QC->HPLC Yes Impurity_ID->HPLC No GCMS GC-MS Impurity_ID->GCMS Yes (Volatile) Combined HPLC & GC-MS Impurity_ID->Combined Yes (Comprehensive)

Caption: Decision tree for selecting an analytical method.

Comparison of Alternatives

HPLC-UV:

  • Advantages:

    • Robust and reliable for routine quality control.

    • Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.

    • Simple sample preparation.

  • Disadvantages:

    • May have lower resolution than capillary GC.

    • Less effective for identifying unknown impurities without a mass spectrometer detector.

GC-MS:

  • Advantages:

    • High separation efficiency and sensitivity for volatile compounds.[2][3][4]

    • Provides structural information for the identification of unknown impurities.

    • Ideal for detecting residual solvents.

  • Disadvantages:

    • Requires the analyte to be volatile and thermally stable.

    • Potential for thermal degradation of sensitive compounds in the injector or column.

Potential Impurities:

Based on the synthesis of related fluorinated aromatic compounds, potential impurities in 2-cyano-4-fluorotoluene may include:

  • Positional Isomers: Such as 3-cyano-2-fluorotoluene or other isomers formed during synthesis.

  • Unreacted Starting Materials: For example, if synthesized from a corresponding bromotoluene, residual starting material may be present.

  • Byproducts of Synthesis: Depending on the synthetic route, byproducts from side reactions could be present. For instance, the synthesis of the related 2-chloro-4-fluorotoluene can generate other impurities if the reaction conditions are not well-controlled.[5]

For routine purity assessment of 2-cyano-4-fluorotoluene, HPLC-UV is a robust and widely accepted method. It provides reliable quantification of the main component and known impurities. For a more comprehensive analysis, especially for impurity identification and the detection of trace volatile compounds, GC-MS is the preferred technique. In a drug development setting, a combination of both methods would provide the most complete picture of the compound's purity profile, ensuring the highest level of quality control.

References

Spectroscopic Profile of 5-Fluoro-2-methylbenzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed spectroscopic characterization of 5-Fluoro-2-methylbenzonitrile, a key intermediate in pharmaceutical and materials science research. This guide offers a comparative analysis with structurally related compounds, 2-methylbenzonitrile and 4-fluoro-2-methylbenzonitrile, presenting available experimental data from Fourier-Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive spectroscopic reference to aid in the identification, characterization, and quality control of these important chemical entities.

Executive Summary

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of chemical compounds. This guide focuses on this compound and offers a comparative look at its spectroscopic properties alongside two isomeric and structural analogs. While comprehensive FT-IR and Raman data are available for this compound, experimental UV-Vis and NMR data are not as readily accessible in public domains. This guide compiles the available data and provides standardized experimental protocols to assist researchers in generating their own data for these compounds.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and the selected alternative compounds.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Vibrational ModeThis compound2-Methylbenzonitrile4-Fluoro-2-methylbenzonitrile
C≡N Stretch2232~2225~2230
C-H Stretch (Aromatic)3100-30003100-30003100-3000
C-H Stretch (Methyl)2950-28502950-28502950-2850
C=C Stretch (Aromatic)1600-14501600-14501600-1450
C-F Stretch~1250N/A~1250

Table 2: FT-Raman Spectroscopic Data (cm⁻¹)

Vibrational ModeThis compound2-Methylbenzonitrile4-Fluoro-2-methylbenzonitrile
C≡N Stretch2232~2225~2230
Ring Breathing~1000~1000~1000
C-H Bending1200-10001200-10001200-1000

Table 3: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
This compoundData not readily available-
2-Methylbenzonitrile224, 273, 281Ethanol
4-Fluoro-2-methylbenzonitrileData not readily available-

Table 4: ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic Protons (δ)Methyl Protons (δ)Solvent
This compoundData not readily availableData not readily available-
2-Methylbenzonitrile7.2-7.6 (m, 4H)2.5 (s, 3H)CDCl₃
4-Fluoro-2-methylbenzonitrileData not readily availableData not readily available-

Table 5: ¹³C NMR Spectroscopic Data (ppm)

CompoundAromatic Carbons (δ)Methyl Carbon (δ)Cyano Carbon (δ)Solvent
This compoundData not readily availableData not readily availableData not readily available-
2-Methylbenzonitrile118.6, 126.3, 130.0, 132.5, 132.8, 142.120.4118.6CDCl₃
4-Fluoro-2-methylbenzonitrileData not readily availableData not readily availableData not readily available-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (100-200 mg) and pressed into a thin, transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Instrumentation: A Bruker 8400S FT-IR spectrometer or a similar instrument is suitable for these measurements.[1]

FT-Raman Spectroscopy
  • Sample Preparation: Solid samples are typically placed in a glass capillary tube or an aluminum sample holder.

  • Data Acquisition: The FT-Raman spectrum is excited using a near-infrared laser, such as a Nd:YAG laser operating at 1064 nm. The scattered light is collected and analyzed. Spectra are typically recorded from 3500 to 50 cm⁻¹.[1]

  • Instrumentation: An Enwave Optronics EZRaman spectrometer or a similar instrument can be used.[1]

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200 to 400 nm. A baseline is first recorded using a cuvette filled with the pure solvent.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used for these measurements.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 30° pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Phase and baseline corrections are applied as needed.

Visualizing the Spectroscopic Workflow and Molecular Comparisons

The following diagrams illustrate the logical flow of spectroscopic characterization and the relationship between the analyzed compounds.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest Solid Solid Sample (KBr/ATR) Sample->Solid FT-IR/Raman Solution Solution (Solvent) Sample->Solution UV-Vis/NMR FTIR FT-IR Spectroscopy Solid->FTIR Raman Raman Spectroscopy Solid->Raman UVVis UV-Vis Spectroscopy Solution->UVVis NMR NMR Spectroscopy Solution->NMR Process Spectral Processing FTIR->Process Raman->Process UVVis->Process NMR->Process Interpret Structural Elucidation Process->Interpret Compare Comparison with Alternatives Interpret->Compare

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Compound_Comparison cluster_main Primary Compound cluster_alts Alternative Compounds cluster_data Spectroscopic Data Main This compound FTIR_Data FT-IR Main->FTIR_Data Raman_Data Raman Main->Raman_Data UVVis_Data UV-Vis Main->UVVis_Data Data Gap NMR_Data NMR Main->NMR_Data Data Gap Alt1 2-Methylbenzonitrile Alt1->FTIR_Data Alt1->Raman_Data Alt1->UVVis_Data Alt1->NMR_Data Alt2 4-Fluoro-2-methylbenzonitrile Alt2->FTIR_Data Alt2->Raman_Data Alt2->UVVis_Data Data Gap Alt2->NMR_Data Data Gap

Caption: Relationship between the primary compound and its alternatives with their available spectroscopic data.

References

Comparative Analysis of Fluorinated o-Tolunitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, spectroscopic signatures, reactivity, and biological significance of 3-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluoro-2-methylbenzonitrile isomers.

This guide provides a comprehensive comparison of the four positional isomers of fluorinated o-tolunitrile, offering valuable insights for researchers, chemists, and professionals in drug discovery and materials science. The strategic placement of a fluorine atom on the o-tolunitrile scaffold significantly influences the molecule's electronic properties, reactivity, and biological applications. This document summarizes key experimental data, outlines relevant synthetic protocols, and visualizes experimental workflows to facilitate a deeper understanding of these versatile chemical building blocks.

Physicochemical and Spectroscopic Properties

The introduction of a fluorine atom at different positions on the aromatic ring of o-tolunitrile (2-methylbenzonitrile) results in four distinct isomers with unique physical and spectroscopic characteristics. A summary of their fundamental properties is presented below.

Property3-Fluoro-2-methylbenzonitrile4-Fluoro-2-methylbenzonitrile5-Fluoro-2-methylbenzonitrile6-Fluoro-2-methylbenzonitrile
CAS Number 185147-06-2[1]147754-12-9[2][3]77532-79-7[4][5]198633-76-0[6]
Molecular Formula C₈H₆FN[1]C₈H₆FN[2][3]C₈H₆FN[4][5]C₈H₆FN[6]
Molecular Weight 135.14 g/mol [1]135.14 g/mol [2][3]135.14 g/mol [5]135.14 g/mol [6]
Appearance Colorless liquid[1]White powder/crystals[2]Yellow low melting solid[7]White to Orange to Green powder to crystal[8]
Melting Point (°C) N/A70-74[2]43-4544-48[8]
Boiling Point (°C) N/A~207.4 (at 760 mmHg)[9]N/AN/A
Refractive Index (n20/D) 1.5090[1]N/AN/AN/A
Purity 97-100%[1]>97%[2]98%≥98%[6]
Synonyms 3-Fluoro-o-tolunitrile2-Cyano-5-fluorotoluene, 4-Fluoro-o-tolunitrile[2]5-Fluoro-o-tolunitrile2-Cyano-3-fluorotoluene[6][8]

Spectroscopic Data Summary:

IsomerIR SpectraMass SpectrumNMR Spectra
3-Fluoro-2-methylbenzonitrile Conforms to Structure[1]Data not readily available in searches.Data not readily available in searches.
4-Fluoro-2-methylbenzonitrile ATR-IR available[10]Data not readily available in searches.Data not readily available in searches.
This compound Gas Phase IR Spectrum available from NIST[11]Electron Ionization Mass Spectrum available from NIST[4]Data not readily available in searches.
6-Fluoro-2-methylbenzonitrile Data not readily available in searches.Data not readily available in searches.Data not readily available in searches.

Synthesis and Reactivity

The fluorinated o-tolunitrile isomers serve as versatile intermediates in organic synthesis. Their reactivity is largely governed by the interplay between the electron-withdrawing nitrile and fluorine groups and the electron-donating methyl group.

General Synthetic Routes: The synthesis of these isomers can be complex, and various methods have been reported. For instance, the synthesis of 4-fluoro-2-methylbenzoic acid, a related compound, can start from 4-fluoro-2-methylbenzonitrile via hydrolysis under strongly basic conditions[12]. Alternative routes for similar structures involve Grignard reactions with 2-bromo-5-fluorotoluene or lithiation followed by reaction with dry ice[12]. The synthesis of 3-fluoro-4-methylbenzonitrile can be achieved through a multi-step process starting from o-methylbenzylamine[13].

Reactivity Profile:

  • Nucleophilic Aromatic Substitution: 4-Fluoro-2-methylbenzonitrile is particularly amenable to nucleophilic aromatic substitution reactions. This reactivity is leveraged in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters and Active Pharmaceutical Ingredients (APIs)[2][14].

  • C-CN Bond Activation: Studies on the reaction of fluorinated benzonitriles with nickel(0) complexes have shown that they initially form an η²-nitrile complex which can then convert to a C–CN bond activation product[15].

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, as seen in the synthesis of 4-fluoro-2-methylbenzoic acid from 4-fluoro-2-methylbenzonitrile[12].

Biological and Materials Science Applications

The unique electronic properties imparted by the fluorine atom make these isomers valuable in both pharmaceutical and materials science research.

  • Pharmaceutical Intermediates: 4-Fluoro-2-methylbenzonitrile is a crucial intermediate in the synthesis of the anti-diabetic drug Trelagliptin succinate[2][16]. It also serves as a building block for novel androgen receptor antagonists and selective Kappa opioid receptor antagonists[2]. The fluorine atom can enhance metabolic stability and membrane permeation of drug candidates[15][17]. The introduction of fluorine can alter the biological and chemical properties of compounds, which has led to the development of many novel fluorinated drugs[17].

  • Materials Science: 4-Fluoro-2-methylbenzonitrile is used in the synthesis of TADF emitters for Organic Light-Emitting Diodes (OLEDs)[2][16]. The resulting emitters exhibit high thermal stability and lead to OLED devices with exceptional efficiency[2].

  • Agrochemicals: These isomers are also explored as intermediates in the production of herbicides and pesticides[14].

The substitution of fluorine at specific sites can inhibit oxidative metabolism, which can influence the biological activity and toxicity of compounds[18].

Experimental Protocols and Workflows

General Experimental Workflow for Isomer Comparison:

The following diagram illustrates a typical workflow for the comparative evaluation of fluorinated o-tolunitrile isomers.

Caption: General workflow for the comparative study of fluorinated o-tolunitrile isomers.

Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzoic acid from 4-Fluoro-2-methylbenzonitrile

This protocol is based on a described industrial synthesis method[12].

  • Reaction Setup: In a suitable reaction vessel, charge 4-fluoro-2-methylbenzonitrile and a solution of a strong base (e.g., sodium hydroxide in water or a suitable solvent).

  • Hydrolysis: Heat the mixture to reflux and maintain the temperature for a sufficient period to ensure complete hydrolysis of the nitrile group to the corresponding carboxylate salt. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature.

  • Acidification: Slowly add a strong acid (e.g., hydrochloric acid) to the reaction mixture until the pH is acidic, leading to the precipitation of 4-fluoro-2-methylbenzoic acid.

  • Isolation: Isolate the solid product by filtration.

  • Purification: Wash the isolated solid with cold water to remove any remaining salts and impurities. The product can be further purified by recrystallization from a suitable solvent system to obtain high-purity 4-fluoro-2-methylbenzoic acid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Signaling Pathway Visualization:

While specific signaling pathways for these small molecules are not detailed, their role as building blocks for pharmaceuticals like Trelagliptin, a DPP-4 inhibitor, is significant. The diagram below illustrates a simplified representation of the logical relationship in drug development starting from a building block like 4-fluoro-2-methylbenzonitrile.

G A 4-Fluoro-2-methylbenzonitrile (Building Block) B Multi-step Organic Synthesis A->B Intermediate C Trelagliptin (Active Pharmaceutical Ingredient) B->C Product D DPP-4 Enzyme Inhibition C->D Mechanism of Action E Therapeutic Effect (Type II Diabetes Treatment) D->E Outcome

Caption: Logical flow from chemical intermediate to therapeutic application.

This comparative guide highlights the distinct characteristics and potential of fluorinated o-tolunitrile isomers. The choice of isomer will be dictated by the specific synthetic goal, desired electronic properties, and intended application, whether in the development of new pharmaceuticals or advanced materials. Further research into the direct comparative biological activities of these isomers could unveil new opportunities in drug discovery.

References

A Comparative Guide to Validating the Structure of 5-Fluoro-2-methylbenzonitrile Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural validation of synthesized intermediates is a cornerstone of robust and reproducible research. This guide provides a comparative analysis of analytical techniques for validating the structure of 5-Fluoro-2-methylbenzonitrile, a key building block in many pharmaceutical compounds. The focus is on distinguishing the target molecule from potential isomeric impurities that may arise during its synthesis.

A common and efficient route to this compound is the Sandmeyer reaction, starting from 2-amino-4-fluorotoluene. This process involves the diazotization of the amine followed by cyanation. However, the regiochemistry of the starting material and the reaction conditions can potentially lead to the formation of positional isomers, with 4-Fluoro-2-methylbenzonitrile being a primary and illustrative alternative product for comparison. This guide will use this isomer as the main point of comparison for the validation techniques.

Comparative Analysis of Validation Techniques

The definitive validation of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information to confirm the identity and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the precise structure of the desired product and for the identification of isomeric impurities. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of the substitution pattern on the benzene ring.

Data Presentation: NMR Spectral Data Comparison

Parameter This compound 4-Fluoro-2-methylbenzonitrile Key Differentiator
¹H NMR
Methyl Protons (CH₃)~2.4 ppm (s)~2.5 ppm (s)Minor chemical shift difference.
Aromatic Protons3 distinct signals with characteristic splitting patterns due to H-H and H-F couplings.3 distinct signals with different splitting patterns and coupling constants compared to the 5-fluoro isomer.The coupling patterns and constants of the aromatic protons are the most definitive differentiators in ¹H NMR.
¹³C NMR
Methyl Carbon (CH₃)~20 ppm~21 ppmMinor chemical shift difference.
Nitrile Carbon (CN)~118 ppm~119 ppmMinor chemical shift difference.
Aromatic Carbons6 distinct signals, with the carbon bearing the fluorine showing a large C-F coupling constant.6 distinct signals with different chemical shifts and C-F coupling patterns for the aromatic carbons.The chemical shifts of the aromatic carbons and the long-range C-F coupling constants provide unambiguous structural confirmation.
¹⁹F NMR
Fluorine SignalA single resonance, typically a multiplet due to coupling with neighboring aromatic protons.A single resonance at a different chemical shift, with a distinct multiplet pattern.The chemical shift and the fine structure of the fluorine signal are highly sensitive to its position on the aromatic ring, making it a key diagnostic tool.
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for confirming the molecular weight of the product and for gaining structural information from its fragmentation pattern.

Data Presentation: GC-MS Data Comparison

Parameter This compound 4-Fluoro-2-methylbenzonitrile Key Differentiator
Molecular Ion (M⁺) m/z = 135m/z = 135Confirms the correct molecular formula for both isomers.
Key Fragmentation Ions While specific fragmentation can be complex, characteristic losses of HCN, CH₃, and fluorine radicals are expected.Similar fragmentation pathways are expected, but the relative intensities of the fragment ions may differ due to the different substitution pattern influencing bond stabilities.Subtle differences in the relative abundances of fragment ions can be indicative of the isomer, though often not as definitive as NMR.
GC Retention Time Will have a characteristic retention time under specific GC conditions.Will have a different retention time, allowing for chromatographic separation.The separation by the GC column provides the primary means of distinguishing the isomers.
Chromatography (HPLC and GC)

Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for separating it from isomers and other impurities.

Data Presentation: Chromatographic Separation

Technique Stationary Phase Mobile Phase/Carrier Gas Expected Elution Order Key Performance Indicator
HPLC (Reverse Phase) C18 or Phenyl-HexylAcetonitrile/Water or Methanol/Water gradientThe elution order will depend on the relative polarity of the isomers. Generally, subtle differences in dipole moment can be exploited.Baseline separation of the isomeric peaks, allowing for accurate quantification of purity.
GC Non-polar (e.g., DB-5ms) or intermediate polarity (e.g., DB-17) capillary columnHelium or HydrogenSeparation is based on boiling point and interaction with the stationary phase. The isomers will have distinct retention times.High resolution of the isomeric peaks, enabling the detection of trace impurities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse acquisition.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz or higher.

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: -100 to -150 ppm (typical for aryl fluorides).

    • Number of Scans: 64-128.

    • Relaxation Delay: 1-2 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • MS Conditions:

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for enhanced aromatic selectivity.

    • Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.

    • Gradient Program: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector at 254 nm.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis synthesis This compound Synthesis (e.g., Sandmeyer Reaction) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Crude Product gcms GC-MS Analysis synthesis->gcms Crude Product hplc HPLC Purity Analysis synthesis->hplc Crude Product data_analysis Comparative Data Analysis - Spectral Interpretation - Chromatogram Integration nmr->data_analysis Spectral Data gcms->data_analysis Chromatographic & MS Data hplc->data_analysis Purity Data structure_confirmation Structure Confirmation & Purity Assessment data_analysis->structure_confirmation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

logical_relationship cluster_nmr NMR Spectroscopy cluster_chromatography Chromatography product This compound Target Product nmr_h ¹H NMR Different Aromatic Coupling Patterns nmr_c ¹³C NMR Different Aromatic Chemical Shifts & C-F Couplings nmr_f ¹⁹F NMR Distinct Chemical Shift & Multiplet gc GC Different Retention Times hplc HPLC Different Retention Times isomer 4-Fluoro-2-methylbenzonitrile Potential Isomer nmr_h:f1->product Confirms nmr_h:f1->isomer Differentiates nmr_c:f1->product Confirms nmr_c:f1->isomer Differentiates nmr_f:f1->product Confirms nmr_f:f1->isomer Differentiates gc:f1->product Separates & Quantifies gc:f1->isomer Separates hplc:f1->product Separates & Quantifies hplc:f1->isomer Separates

Caption: Logical relationship of analytical techniques in distinguishing the target product from its isomer.

Safety Operating Guide

Navigating the Safe Disposal of 5-Fluoro-2-methylbenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 5-Fluoro-2-methylbenzonitrile, a versatile aryl fluorinated building block, requires strict adherence to hazardous waste protocols due to its potential toxicity. This guide provides essential, step-by-step information for its safe disposal.

Immediate Safety and Handling Precautions:

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled[1]. It can also cause skin and serious eye irritation[2][3]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes protective gloves (nitrile rubber is often recommended), protective clothing, and eye and face protection such as safety glasses with side-shields or goggles[2]. In case of dust, a dust mask (such as a type N95) should be used[2][4].

Waste Categorization and Collection

Proper segregation of chemical waste is the first step in the disposal process. This compound waste must be treated as hazardous waste and must not be disposed of down the drain or mixed with regular trash[2].

  • Solid Waste: Collect solid this compound waste, including contaminated solids from spills, in a designated, clearly labeled, and compatible hazardous waste container[2]. The container must have a secure, leak-proof lid and be in good condition[2].

  • Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible, and labeled container for halogenated or non-halogenated organic solvent waste, as appropriate[2].

  • Contaminated Sharps: Any sharps, such as needles or broken glass, that are contaminated with the compound must be placed in a designated, puncture-resistant, and leak-proof sharps container[2].

Spill Management

In the event of a spill, the immediate area should be evacuated to alert other laboratory personnel[2].

  • Small Spills: For small spills of solid material, use dry cleanup procedures. Carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust[2]. Do not use water to clean up spills, as this may spread contamination[2].

  • Large Spills: For large spills, evacuate the laboratory and immediately contact your institution's Environmental Health and Safety (EHS) department[2].

Storage and Final Disposal

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) in a well-ventilated place, with the container tightly closed[2]. It is also recommended to store the containers locked up[3].

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company[2]. Follow your institution's specific procedures for requesting a hazardous waste pickup. Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national hazardous waste regulations to ensure complete and accurate classification[5].

Quantitative Data Summary

While specific quantitative limits for disposal are determined by licensed waste management facilities and regulatory bodies, the following table summarizes key hazard information for this compound.

ParameterInformation
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled[1]. Causes skin and serious eye irritation[2][3]. May cause respiratory irritation[3].
GHS Hazard Statements H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled)[1].
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[3][5][6].
Incompatible Materials Strong acids and oxidizing agents[2].

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe_check Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Step 2: Identify Waste Form ppe_check->waste_type solid_waste Solid Waste or Contaminated Solids waste_type->solid_waste Solid liquid_waste Liquid Waste (in solvent) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Step 3a: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Step 3c: Place in Labeled Puncture-Resistant Sharps Container sharps_waste->collect_sharps storage Step 4: Store Securely in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Step 5: Arrange for Pickup by Licensed Hazardous Waste Vendor storage->pickup end_node End: Proper Disposal pickup->end_node

Caption: Disposal workflow for this compound.

There are no detailed experimental protocols for the on-site chemical neutralization or degradation of this compound provided, as this is a highly specialized process that should only be carried out by licensed hazardous waste disposal facilities. The procedures outlined above are designed to ensure the safe collection, storage, and transfer of this material to qualified professionals. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 5-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling 5-Fluoro-2-methylbenzonitrile must adhere to stringent safety protocols due to its toxic nature. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

This compound is classified as a hazardous substance, toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Therefore, the implementation of comprehensive safety measures is not merely recommended, but imperative.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves. Always double-glove. Ensure gloves are rated for handling aromatic and nitrile compounds. Inspect for tears or punctures before and during use.Provides a barrier against skin contact, which can lead to toxicity. Nitrile and Butyl rubber offer good chemical resistance to a range of chemicals.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles of the compound, preventing serious eye irritation.
Body Protection A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities or when there is a significant risk of splashing.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) is required when handling the powder outside of a fume hood.Protects against inhalation of the toxic powder, which is a primary route of exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure.

  • Preparation :

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have a designated and clearly labeled waste container for this compound waste.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound :

    • All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of the powder.

    • Use a disposable weighing paper or a dedicated, tared container for weighing.

    • When transferring the powder, do so carefully to minimize the generation of dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.

    • Remove the inner pair of gloves and the rest of your PPE before leaving the designated work area.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All waste contaminated with this compound, including gloves, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Labeling : The waste container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic).

  • Disposal Route : The sealed waste container must be disposed of through your institution's official hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, use an absorbent material to contain the spill. Place the absorbed material in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Handling this compound CheckHazards Review Hazards: - Toxic (Inhalation, Skin, Ingestion) - Skin & Eye Irritant Start->CheckHazards HandProtection Hand Protection: - Nitrile or Butyl Gloves - Double Gloving CheckHazards->HandProtection EyeFaceProtection Eye/Face Protection: - Safety Goggles - Face Shield CheckHazards->EyeFaceProtection BodyProtection Body Protection: - Lab Coat - Chemical Apron (if needed) CheckHazards->BodyProtection RespiratoryProtection Respiratory Protection: - NIOSH Respirator (if not in fume hood) CheckHazards->RespiratoryProtection InspectPPE Inspect PPE for damage HandProtection->InspectPPE EyeFaceProtection->InspectPPE BodyProtection->InspectPPE RespiratoryProtection->InspectPPE Proceed Proceed with Handling Protocol InspectPPE->Proceed No Damage ReplacePPE Replace Damaged PPE InspectPPE->ReplacePPE Damage Found ReplacePPE->InspectPPE

Caption: PPE Selection Workflow for this compound.

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